molecular formula C34H48O12 B15601771 Arenicolin B

Arenicolin B

Número de catálogo: B15601771
Peso molecular: 648.7 g/mol
Clave InChI: BTOYUMUJLZUAPC-JRJKXFMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arenicolin B is a carbonyl compound.

Propiedades

Fórmula molecular

C34H48O12

Peso molecular

648.7 g/mol

Nombre IUPAC

2-heptyl-4-[6-heptyl-2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoyl]oxy-6-hydroxybenzoic acid

InChI

InChI=1S/C34H48O12/c1-3-5-7-9-11-13-19-15-21(17-23(37)25(19)33(42)43)45-34(44)26-20(14-12-10-8-6-4-2)16-22(36)27(29(26)39)32-31(41)30(40)28(38)24(18-35)46-32/h15-17,24,28,30-32,35-41H,3-14,18H2,1-2H3,(H,42,43)/t24-,28-,30+,31-,32+/m1/s1

Clave InChI

BTOYUMUJLZUAPC-JRJKXFMVSA-N

Origen del producto

United States

Foundational & Exploratory

The Structure and Function of Arenicolin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenicolin B is a C-glycosylated depside natural product isolated from the fungus Phialomyces arenicola (formerly Penicillium arenicola).[1][2] This document provides a comprehensive overview of the chemical structure, biological function, and biosynthetic pathway of this compound. Detailed experimental protocols for its study and quantitative data regarding the biological activity of the related compound, Arenicolin A, are presented to facilitate further research and drug development efforts.

Chemical Structure of this compound

This compound is a complex polyketide-derived molecule characterized by a didepside core, meaning it is formed from the esterification of two hydroxybenzoic acid-like units. A key structural feature is the presence of a C-glycosyl unit, where a glucose molecule is attached directly to one of the aromatic rings through a carbon-carbon bond. This C-glycosidic linkage confers greater metabolic and hydrolytic stability compared to the more common O-glycosidic bonds.[2] The molecule also possesses two alkyl side chains.

Molecular Formula: C₃₄H₄₈O₁₂[3]

Molecular Weight: 648.74 g/mol [3]

The detailed structure was elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.[1]

Biological Function and Activity

This compound itself has not demonstrated significant cytotoxic or antimicrobial activity in tested bioassays.[1][4] However, it is the presumed biosynthetic precursor to Arenicolin A, a related compound that exhibits moderate and selective cytotoxicity against several human cancer cell lines.[1][4] The primary structural difference between the two is the presence of an acylated 2-hydroxymethyl-4,5,6-trihydroxycyclohexenone moiety in Arenicolin A in place of a carboxylic acid group in this compound. This cyclohexenone "warhead" is believed to be responsible for the cytotoxic activity of Arenicolin A.[2]

The lack of bioactivity in this compound, coupled with the potent cytotoxicity of its derivative, highlights the critical role of specific functional groups in determining the pharmacological properties of natural products. Understanding the conversion of this compound to Arenicolin A could provide valuable insights for the development of novel anticancer agents.

Quantitative Data: Cytotoxicity of Arenicolin A

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for Arenicolin A against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-116Colorectal Carcinoma7.3[1][2][4]
IMR-32Neuroblastoma6.0[1][4]
BT-474Ductal Carcinoma9.7[1][4]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through genome mining, heterologous reconstitution, and biochemical characterization.[2] The biosynthesis is orchestrated by a biosynthetic gene cluster (BGC) containing genes encoding the key enzymes. The core of the pathway involves a Highly-Reducing Polyketide Synthase (HRPKS), a Non-Ribosomal Peptide Synthetase (NRPS), and a C-glycosyltransferase.[2]

The proposed biosynthetic pathway is as follows:

  • The HRPKS synthesizes an octanoyl-thioester, which serves as a starter unit.

  • This starter unit is transferred to the NRPS.

  • The NRPS catalyzes the formation of the depside core by joining two modified hydroxybenzoic acid units. The thioesterase (TE) domain of the NRPS is responsible for the depside bond formation.

  • Finally, a C-glycosyltransferase attaches a glucose moiety to the depside aglycone, yielding this compound.[2]

Signaling Pathway Diagram: this compound Biosynthesis

Arenicolin_B_Biosynthesis Biosynthetic Pathway of this compound cluster_hrpks HRPKS Module cluster_nrps NRPS Module cluster_cgt C-glycosyltransferase Module HRPKS Highly-Reducing Polyketide Synthase (AinF) Octanoyl_thioester Octanoyl-thioester HRPKS->Octanoyl_thioester Synthesizes NRPS Non-Ribosomal Peptide Synthetase (AinA) Octanoyl_thioester->NRPS Starter unit Depside_aglycone Depside Aglycone NRPS->Depside_aglycone Condenses Hydroxybenzoic_acid_units Hydroxybenzoic acid units Hydroxybenzoic_acid_units->NRPS CGT C-glycosyltransferase (AinD) Depside_aglycone->CGT Substrate Arenicolin_B This compound CGT->Arenicolin_B Glycosylates UDP_glucose UDP-Glucose UDP_glucose->CGT

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Phialomyces arenicola

This protocol is a representative method based on published procedures for the isolation of depsides from fungal cultures.

  • Fungal Cultivation:

    • Inoculate Phialomyces arenicola on a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 25°C for 7-10 days.

    • Excise agar plugs from the actively growing culture and transfer to 250 mL Erlenmeyer flasks containing 100 mL of a liquid medium (e.g., Potato Dextrose Broth).

    • Incubate the liquid cultures on a rotary shaker at 150 rpm and 25°C for 14-21 days.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Subject the dissolved extract to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the compound of interest (as identified by its characteristic UV absorbance and retention time).

    • Perform further purification of the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using LC-MS, HRMS, and 1D and 2D NMR spectroscopy.

Heterologous Expression of Biosynthetic Enzymes

This protocol provides a general framework for the heterologous expression of the NRPS and C-glycosyltransferase involved in this compound biosynthesis in a suitable host such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Gene Cloning:

    • Isolate genomic DNA from Phialomyces arenicola.

    • Amplify the genes encoding the NRPS (e.g., ainA) and the C-glycosyltransferase (e.g., ainD) by Polymerase Chain Reaction (PCR) using specific primers.

    • Clone the amplified genes into appropriate expression vectors under the control of a strong, inducible promoter.

  • Host Transformation:

    • Transform the expression constructs into a suitable fungal or yeast host strain.

    • Select for successful transformants using an appropriate selection marker.

  • Protein Expression and Purification:

    • Grow the transformed host cells in a suitable medium to a desired cell density.

    • Induce protein expression by adding the appropriate inducer to the culture medium.

    • Continue incubation for 24-48 hours to allow for protein accumulation.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Functional Characterization:

    • Perform in vitro assays to confirm the activity of the purified enzymes.

    • For the NRPS, provide the necessary substrates (hydroxybenzoic acid precursors, ATP, etc.) and analyze the reaction products by LC-MS.

    • For the C-glycosyltransferase, incubate the enzyme with the depside aglycone and a sugar donor (e.g., UDP-glucose) and analyze for the formation of this compound by LC-MS.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, IMR-32, BT-474) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Arenicolin A) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow Diagram: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add test compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance calculate_ic50 Calculate IC₅₀ value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Conclusion

This compound represents an intriguing natural product whose lack of bioactivity, in contrast to its cytotoxic derivative Arenicolin A, underscores the importance of specific structural moieties for pharmacological function. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel depside analogues with potentially enhanced therapeutic properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology, facilitating further investigation into this promising class of compounds.

References

The Discovery of Arenicolin B: A Technical Whitepaper on a Novel C-Glycosylated Depside from Phialomyces arenicola

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The relentless search for novel bioactive compounds from microbial sources continues to be a cornerstone of drug discovery. Fungi of the genus Penicillium, and its close relatives, are renowned for their prolific production of a diverse array of secondary metabolites.[1][2][3] This technical guide delves into the discovery, isolation, and characterization of Arenicolin B, a C-glycosylated depside first identified in strains of what was initially classified as Penicillium arenicola.[4][5][6] Subsequent phylogenetic analyses have led to the reclassification of the producing organism to Phialomyces arenicola.[7][8]

This compound, along with its counterpart Arenicolin A, represents an intriguing structural class of natural products featuring dual alkyl side chains and a C-glycosyl unit.[4] While Arenicolin A has demonstrated moderate cytotoxicity against several human cancer cell lines, this compound is notable for its lack of cytotoxic, antibacterial, or antifungal activity in the same assays.[4][5][9] This disparity in biological activity, despite their structural similarity, makes the arenicolins a compelling subject for further investigation into structure-activity relationships. This compound is considered the likely biosynthetic precursor to Arenicolin A.[9]

This document provides a comprehensive overview of the discovery of this compound, including detailed experimental protocols for its isolation and characterization, a summary of all relevant quantitative data, and visualizations of the experimental workflow and biosynthetic pathway.

Data Presentation

The quantitative data associated with the discovery and characterization of this compound are summarized in the following tables for clarity and ease of comparison.

Table 1: this compound Production and Properties

ParameterDescriptionReference
Producing Organism Phialomyces arenicola NRRL 8095 (previously Penicillium arenicola)[7]
Molecular Formula C34H48O12[9]
Molecular Weight 648.7 g/mol [9]
Production Media Produced in all five tested media compositions.[4][5][6]
Solubility Soluble in methanol (B129727) and DMSO.[9]

Table 2: Comparative Biological Activity of Arenicolins

CompoundAssay TypeCell Line / OrganismIC50 Value (µM)Reference
Arenicolin A CytotoxicityHCT-116 (Colorectal Carcinoma)7.3[4][5][6]
IMR-32 (Neuroblastoma)6.0[4][5][6]
BT-474 (Ductal Carcinoma)9.7[4][5][6]
This compound CytotoxicityHCT-116, IMR-32, BT-474No activity observed[9]
AntibacterialStaphylococcus aureus, Escherichia coliNo activity observed[4]
AntifungalCandida albicans, Aspergillus nigerNo activity observed[4]

Experimental Protocols

The methodologies employed in the isolation, characterization, and bioactivity screening of this compound are detailed below. These protocols are based on the primary literature describing its discovery.

Fungal Cultivation

Four strains of Phialomyces arenicola were utilized in the initial study. The fungi were cultivated on five different solid-state fermentation media to investigate their secondary metabolite production. This compound was notably produced in all tested media compositions. The general procedure for cultivation involved inoculating the solid-state media with the fungal strains and incubating them for a period sufficient to allow for growth and metabolite production.

Extraction and Isolation

The extraction and isolation of this compound followed a standard protocol for natural product discovery.

  • Extraction: The solid-state fermentation cultures were extracted with an organic solvent, likely ethyl acetate (B1210297) or a similar solvent, to capture the secondary metabolites. The resulting organic extract was then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to separate the individual components. This typically involves an initial fractionation using vacuum liquid chromatography (VLC) or column chromatography with a silica (B1680970) gel stationary phase and a gradient of solvents with increasing polarity (e.g., hexanes to ethyl acetate to methanol).

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), were further purified using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact mass and molecular formula of this compound (C34H48O12).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, was employed to elucidate the connectivity of atoms and the overall structure of the molecule. These data revealed the presence of the C-glycosylated depside core and the dual alkyl side chains.

Bioassays

To assess the biological activity of this compound, a panel of standard assays was utilized.

  • Antibacterial and Antifungal Assays: The compound was tested against a panel of pathogenic bacteria and fungi. The lack of activity indicates that this compound does not possess significant antimicrobial properties under the tested conditions.

  • Cytotoxicity Assays: The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), neuroblastoma (IMR-32), and ductal carcinoma (BT-474).[4][5] No significant cytotoxicity was observed for this compound, in contrast to the moderate activity exhibited by Arenicolin A.[4][5][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the discovery of this compound.

G cluster_cultivation Cultivation & Extraction cluster_isolation Isolation & Purification cluster_analysis Characterization & Bioassay P_arenicola Phialomyces arenicola Strains Fermentation Solid-State Fermentation (Multiple Media) P_arenicola->Fermentation Extraction Organic Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC VLC/Column Chromatography Crude_Extract->VLC Fractions Fractionation VLC->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Arenicolin_B Pure this compound HPLC->Arenicolin_B Structure_Elucidation Structure Elucidation (NMR, HRMS) Arenicolin_B->Structure_Elucidation Bioassays Bioassays (Cytotoxicity, Antimicrobial) Structure_Elucidation->Bioassays No_Activity No Biological Activity Detected Bioassays->No_Activity

Caption: Workflow for the isolation and characterization of this compound.

G cluster_pathway This compound Biosynthesis HRPKS Highly-Reducing Polyketide Synthase (HRPKS) Aglycone_Precursor Aglycone Depside Precursor HRPKS->Aglycone_Precursor NRPKS Non-Reducing Polyketide Synthase (NRPKS) NRPKS->Aglycone_Precursor TE_Domain NRPKS Thioesterase (TE) Domain Aglycone_Precursor->TE_Domain Catalysis Depside_Formation Depside Bond Formation TE_Domain->Depside_Formation C_Glycosyltransferase C-Glycosyltransferase Depside_Formation->C_Glycosyltransferase Glycosylation Arenicolin_B This compound C_Glycosyltransferase->Arenicolin_B

Caption: Biosynthetic pathway of this compound.

References

An In-depth Technical Guide to C-Glycosylated Depsides from Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-glycosylated depsides are a unique class of polyketide natural products synthesized by various fungal species. These molecules are characterized by a depside core, which consists of two or more hydroxybenzoic acid moieties linked by an ester bond, and a sugar moiety attached directly to an aromatic ring via a carbon-carbon bond. This C-glycosidic linkage confers increased metabolic stability compared to their O-glycosylated counterparts, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of C-glycosylated depsides from fungal sources, including their chemical diversity, biosynthesis, and biological activities. Detailed experimental protocols for their isolation, characterization, and bioactivity assessment are presented, along with a summary of their known mechanisms of action, particularly their interactions with key signaling pathways implicated in cancer and viral diseases.

Introduction to Fungal C-Glycosylated Depsides

Depsides are a well-established class of secondary metabolites, predominantly known from lichens but also produced by a variety of fungi.[[“]][2][3] The addition of a C-glycosyl unit to the depside scaffold is a less common modification in fungi but results in compounds with intriguing biological properties.[4][5] The C-C bond between the sugar and the aglycone is more resistant to enzymatic and chemical hydrolysis than the C-O bond of O-glycosides, which can lead to improved pharmacokinetic profiles.[4]

Fungi, particularly from the genera Penicillium and Aspergillus, have been identified as producers of C-glycosylated depsides.[[“]][6][7] These compounds exhibit a range of biological activities, most notably anticancer and antiviral effects, making them a focal point for natural product-based drug discovery.[2][3][6]

Chemical Diversity of Fungal C-Glycosylated Depsides

While the number of identified C-glycosylated depsides from fungi is still growing, a few key examples highlight the structural diversity within this class.

Arenicolins

Arenicolins A and B were isolated from Penicillium arenicola (now reclassified as Phialomyces arenicola).[6][8][9] These compounds are characterized by the presence of dual alkyl side chains and a C-glucosyl unit.[6][8][9] Arenicolin A is further distinguished by an acylated 2-hydroxymethyl-4,5,6-trihydroxycyclohexenone moiety, which is believed to be crucial for its cytotoxic activity.[6][8][9]

Stromemycin

Stromemycin is another C-glycosylated depside produced by several fungal species, including an unidentified fungus (DSM 12038), Aspergillus stellatus, and Penicillium pinophilum.[5] Its structure features C9 diene-containing side chains.[5]

Aspergisides

Aspergisides A, B, and C were isolated from Aspergillus unguis.[[“]] While detailed structural information is available, further studies are needed to fully characterize their biological activities and mechanisms of action.

Table 1: Summary of Representative Fungal C-Glycosylated Depsides and their Biological Activities

Compound NameFungal SourceKey Structural FeaturesReported Biological ActivityQuantitative Data (IC50/MIC)References
Arenicolin A Phialomyces arenicolaDual heptyl side chains, C-glucosyl unit, acylated cyclohexenone moietyAnticancerHCT-116: 7.3 µM, IMR-32: 6.0 µM, BT-474: 9.7 µM[6][8][9]
Arenicolin B Phialomyces arenicolaDual heptyl side chains, C-glucosyl unitNot significantly cytotoxic> 30 µM against HCT-116, IMR-32, and BT-474[6][8]
Stromemycin Unidentified fungus, Aspergillus stellatus, Penicillium pinophilumC9 diene-containing side chains, C-glucosyl unitAntiproliferativeKB and NCI-H460 cells at 3.16 µg/ml[5]
Aspergiside A Aspergillus unguisPolyketide-derivedWeak antibacterialMIC of 8 µg/mL against S. aureus and MRSA[[“]]
Aspergiside B Aspergillus unguisPolyketide-derivedInactiveMIC of 32–200 µg/mL[[“]]
Aspergiside C Aspergillus unguisPolyketide-derivedInactiveMIC of 32–200 µg/mL[[“]]

Biosynthesis of C-Glycosylated Depsides

The biosynthesis of C-glycosylated depsides is a multi-step process involving polyketide synthases (PKS) and tailoring enzymes, such as C-glycosyltransferases. The biosynthetic pathway of this compound has been elucidated and serves as a model for understanding the formation of these complex molecules.[4]

The key steps in the biosynthesis of this compound are:

  • Polyketide Chain Synthesis: A highly-reducing polyketide synthase (HRPKS) and a non-reducing polyketide synthase (NRPKS) work in concert to produce the aglycone depside precursor.[4]

  • Depside Bond Formation: The thioesterase (TE) domain of the NRPKS catalyzes the ester linkage between the two polyketide-derived aromatic rings.[4]

  • C-Glycosylation: A C-glycosyltransferase (C-GT) selectively attaches a glucose moiety to one of the aromatic rings, forming the final C-glycosylated depside.[4]

Biosynthesis_of_Arenicolin_B HRPKS Highly-Reducing Polyketide Synthase (HRPKS) Aglycone Aglycone Depside Precursor HRPKS->Aglycone Polyketide Synthesis NRPKS Non-Reducing Polyketide Synthase (NRPKS) NRPKS->Aglycone TE_domain Thioesterase (TE) Domain of NRPKS Aglycone->TE_domain C_GT C-Glycosyltransferase (C-GT) Aglycone->C_GT Glycosylation TE_domain->Aglycone Depside Bond Formation Arenicolin_B This compound C_GT->Arenicolin_B

Biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of fungal C-glycosylated depsides.

Fungal Cultivation and Extraction
  • Fungal Strain and Culture Conditions:

    • Obtain the desired fungal strain (e.g., Phialomyces arenicola NRRL 8095) from a reputable culture collection.

    • Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) for initial growth and a liquid medium (e.g., Potato Dextrose Broth, PDB) for large-scale fermentation.

    • Inoculate the liquid medium with the fungal culture and incubate at an appropriate temperature (e.g., 25-28 °C) with shaking (e.g., 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.[5][10]

  • Extraction of Secondary Metabolites:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform (B151607) (1:1 v/v).[10][11]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Partition the crude extract between n-hexane and methanol/acetonitrile (B52724) to remove nonpolar lipids.[11]

Isolation and Purification
  • Chromatographic Techniques:

    • Subject the crude extract to a series of chromatographic steps for purification.

    • Flash Chromatography: Use a silica (B1680970) gel or C18 reversed-phase column with a gradient elution system (e.g., hexane-ethyl acetate or water-methanol) for initial fractionation.[10][12]

    • Sephadex LH-20 Chromatography: Further purify the fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size and polarity.[12]

    • High-Performance Liquid Chromatography (HPLC): Perform final purification using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18) and a gradient or isocratic elution of solvents like acetonitrile and water.[12]

Isolation_Workflow Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography (Silica or C18) Crude_Extract->Flash_Chromatography Fractions Fractions Flash_Chromatography->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Partially Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure C-Glycosylated Depside HPLC->Pure_Compound

Isolation workflow for fungal C-glycosylated depsides.
Structure Elucidation

  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire a series of 1D and 2D NMR spectra:

      • ¹H NMR: To determine the number and types of protons.

      • ¹³C NMR: To determine the number and types of carbons.

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.[13][14]

Anticancer Activity Assessment (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116, IMR-32, BT-474) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.[15]

  • MTT Assay Protocol:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the purified C-glycosylated depside for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Signaling Pathways and Mechanisms of Action

The biological activities of C-glycosylated depsides are attributed to their ability to modulate various cellular signaling pathways. While the exact mechanisms are still under investigation for many of these compounds, research on depsides and other natural products provides insights into their potential targets.

Anticancer Mechanisms

Depsides have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the Wnt, STAT3, and NF-κB pathways.[2][16][17]

  • Wnt Signaling Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation.[[“]][16][18] Aberrant activation of this pathway is a hallmark of many cancers. Natural products can inhibit this pathway by promoting the degradation of β-catenin, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell growth.[[“]][2]

Wnt_Pathway_Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binding Gene_Transcription Target Gene Transcription (Cell Proliferation) TCF_LEF->Gene_Transcription activation Depside C-Glycosylated Depside Depside->Destruction_Complex stabilization? Depside->Beta_Catenin promotes degradation?

Potential inhibition of the Wnt signaling pathway.
  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[17][19] Inhibition of STAT3 phosphorylation and dimerization prevents its nuclear translocation and the expression of target genes.[19]

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Dimer->Gene_Transcription activation Depside C-Glycosylated Depside Depside->JAK inhibition? Depside->pSTAT3 inhibition?

Potential inhibition of the STAT3 signaling pathway.
  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[17][20] Chronic activation of NF-κB is associated with cancer development. Depsides can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.[17]

Antiviral Mechanisms

The antiviral activity of depsides has been reported against several viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).[3][21] The proposed mechanisms of action often involve the inhibition of key viral enzymes or interference with the viral replication cycle.

  • Inhibition of Viral DNA Polymerase: For DNA viruses like HCMV, a common antiviral strategy is the inhibition of the viral DNA polymerase, which is essential for the replication of the viral genome.[22][23][24]

  • Inhibition of Viral Proteases and Polymerases: For RNA viruses like HCV, direct-acting antivirals often target viral proteases (e.g., NS3/4A) or the RNA-dependent RNA polymerase (NS5B), which are critical for processing the viral polyprotein and replicating the viral RNA, respectively.[6][7][8][21]

Conclusion and Future Perspectives

C-glycosylated depsides from fungal sources represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their unique chemical structures and enhanced metabolic stability make them attractive scaffolds for medicinal chemistry optimization. The anticancer and antiviral activities exhibited by compounds like Arenicolin A highlight the importance of continued research in this area.

Future efforts should focus on:

  • Discovering new C-glycosylated depsides: Exploring diverse fungal genera and employing modern metabolomic approaches can lead to the identification of novel structures.

  • Elucidating mechanisms of action: In-depth studies are needed to understand the specific molecular targets and signaling pathways modulated by these compounds.

  • Total synthesis and analog development: Chemical synthesis will not only confirm the structures of these natural products but also allow for the generation of analogs with improved potency and selectivity.

  • Preclinical and clinical evaluation: Promising candidates should be advanced through preclinical and, eventually, clinical studies to assess their therapeutic potential in human diseases.

The in-depth understanding of the chemistry, biosynthesis, and biological activity of fungal C-glycosylated depsides will undoubtedly pave the way for the development of the next generation of natural product-based drugs.

References

The Biosynthetic Journey from Arenicolin B to Arenicolin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolins A and B are C-glycosylated depsides isolated from the fungus Penicillium arenicola (also known as Phialomyces arenicola).[1][2][3][4] While both share a common structural scaffold, Arenicolin A possesses a unique acylated 2-hydroxymethyl-4,5,6-trihydroxycyclohexenone moiety in place of the carboxylic acid group found on Arenicolin B.[1][2][3][4] This structural difference imparts significant biological activity to Arenicolin A, which exhibits cytotoxicity against several human cancer cell lines, whereas this compound is inactive.[1][2][3][4] This disparity in bioactivity makes the biosynthetic conversion of this compound to Arenicolin A a topic of significant interest for drug development and synthetic biology. This technical guide provides an in-depth overview of the biosynthesis of this compound and the proposed subsequent conversion to Arenicolin A, including detailed experimental methodologies and available quantitative data.

The Biosynthesis of this compound: A Well-Characterized Pathway

The biosynthetic gene cluster (BGC) responsible for the production of this compound has been identified and characterized.[5][6][7] The pathway involves the coordinated action of a highly-reducing polyketide synthase (HRPKS), a non-reducing polyketide synthase (NRPKS), and a C-glycosyltransferase.[5][6][7]

The proposed biosynthetic pathway for this compound is as follows:

  • Chain Assembly: The HRPKS (AinF) and NRPKS (AinA) work in concert to assemble the depside aglycone.

  • Depside Bond Formation: The thioesterase (TE) domain of the NRPKS AinA catalyzes the formation of the ester linkage between two monomeric units.[5][6][7]

  • C-Glycosylation: The C-glycosyltransferase (AinD) attaches a glucose moiety to the depside core, yielding this compound.[5]

Proposed Biosynthetic Conversion of this compound to Arenicolin A

It is presumed that this compound serves as the direct precursor to Arenicolin A.[3] The conversion would involve the transformation of the carboxylic acid group of this compound into the complex cyclohexenone glycosyl ester moiety of Arenicolin A. The specific enzyme or series of enzymes responsible for this transformation has not yet been experimentally characterized in the scientific literature. This proposed final step in the biosynthesis of Arenicolin A represents an intriguing area for future research.

Quantitative Data

Currently, quantitative data for the enzymatic conversion of this compound to Arenicolin A is not available in the published literature. The following table summarizes the available data related to the production of the Arenicolins.

CompoundProducing OrganismCultivation Media for ProductionCytotoxicity (IC50)
Arenicolin A Penicillium arenicolaProduced in only one of five tested media compositions.[1][2][4]HCT-116: 7.3 μM, IMR-32: 6.0 μM, BT-474: 9.7 μM[1][2][4]
This compound Penicillium arenicolaProduced in all five tested media compositions.[1][2][4]No significant cytotoxicity or antimicrobial activity reported.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of this compound and a representative workflow for the characterization of such a pathway.

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_HRPKS HRPKS (AinF) cluster_NRPKS NRPKS (AinA) cluster_tailoring Tailoring Steps HRPKS_start Acyl-CoA Starter HRPKS_elongation Malonyl-CoA Extender HRPKS_start->HRPKS_elongation Condensation HRPKS_product Polyketide Chain HRPKS_elongation->HRPKS_product Iterative Synthesis NRPKS_monomer Monomer 1 HRPKS_product->NRPKS_monomer Transfer TE_domain Thioesterase Domain NRPKS_monomer->TE_domain Monomer Loading NRPKS_dimer Depside Aglycone C_GT C-Glycosyltransferase (AinD) NRPKS_dimer->C_GT TE_domain->NRPKS_dimer Depside Bond Formation Arenicolin_B This compound C_GT->Arenicolin_B UDP_Glucose UDP-Glucose UDP_Glucose->C_GT

Biosynthetic pathway of this compound.

Experimental Workflow Workflow for Characterizing Fungal Biosynthetic Pathways Bioinformatics Bioinformatic Analysis (Identify BGC) Heterologous_Expression Heterologous Expression of BGC in Host (e.g., A. nidulans) Bioinformatics->Heterologous_Expression Metabolite_Extraction Metabolite Extraction from Culture Heterologous_Expression->Metabolite_Extraction In_Vitro_Assay In Vitro Enzyme Assays (Characterize Enzyme Function) Heterologous_Expression->In_Vitro_Assay LCMS_Analysis LC-MS/MS Analysis (Detection of Products) Metabolite_Extraction->LCMS_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) LCMS_Analysis->Structure_Elucidation Structure_Elucidation->In_Vitro_Assay

A general workflow for characterizing fungal biosynthetic pathways.

Experimental Protocols

While a specific protocol for the conversion of this compound to Arenicolin A is not yet available, the following are detailed, representative methodologies for the key experiments required to characterize such a biosynthetic pathway. These protocols are based on established methods for studying fungal secondary metabolite biosynthesis.[8][9][10]

Heterologous Expression of the Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol describes the expression of a fungal biosynthetic gene cluster (BGC) in A. nidulans to produce the target secondary metabolites.

Materials:

  • A. nidulans host strain (e.g., LO8030)

  • Expression vectors (e.g., pYFAC series)

  • Genomic DNA of the producing fungus

  • Restriction enzymes and DNA ligase

  • Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)

  • Transformation buffer (e.g., PEG-CaCl2 solution)

  • Selective growth media

Procedure:

  • Gene Cluster Amplification: Amplify the entire BGC from the genomic DNA of P. arenicola using high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified BGC into an appropriate A. nidulans expression vector under the control of a suitable promoter (e.g., alcA(p)).

  • Protoplast Preparation: Grow the A. nidulans host strain in liquid culture and harvest the mycelia. Treat the mycelia with a protoplasting solution to generate protoplasts.

  • Transformation: Incubate the protoplasts with the expression vector containing the BGC in the presence of transformation buffer to facilitate DNA uptake.

  • Selection and Cultivation: Plate the transformed protoplasts on selective media to isolate successful transformants. Grow the positive transformants in a suitable production medium.

  • Metabolite Extraction: After a suitable incubation period, harvest the fungal culture and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

LC-MS/MS Analysis for Metabolite Detection and Quantification

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the detection and potential quantification of Arenicolin A and B in fungal extracts.

Materials:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase chromatography column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Authentic standards of Arenicolin A and B (if available)

  • Fungal extract from the heterologous expression experiment

Procedure:

  • Sample Preparation: Dissolve the dried fungal extract in a suitable solvent (e.g., methanol) and filter to remove particulates.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the metabolites using a gradient of mobile phase A and B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Mass Spectrometry Analysis: Operate the mass spectrometer in both positive and negative ion modes. Acquire full scan data to detect the molecular ions of Arenicolin A and B.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the parent ions of interest to obtain characteristic fragmentation patterns for structural confirmation.

  • Data Analysis: Compare the retention times and mass spectra of the detected compounds with those of authentic standards (if available) or with previously reported data for identification. For quantification, generate a standard curve using an authentic standard.

In Vitro Reconstitution of Enzymatic Activity

This protocol describes the in vitro characterization of a purified enzyme to confirm its role in the biosynthetic pathway. This would be the approach to confirm the enzyme that converts this compound to A.

Materials:

  • Expression system for the candidate enzyme (e.g., E. coli or S. cerevisiae)

  • Purified candidate enzyme

  • This compound substrate

  • Required co-factors (e.g., ATP, NADPH, S-adenosyl methionine)

  • Reaction buffer

  • Quenching solution (e.g., acetonitrile or methanol)

  • LC-MS system for product analysis

Procedure:

  • Enzyme Expression and Purification: Clone the gene for the candidate enzyme into an expression vector and express it in a suitable host. Purify the enzyme using affinity chromatography.

  • Enzyme Assay: Set up a reaction mixture containing the purified enzyme, this compound, and any necessary co-factors in a reaction buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a set period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of Arenicolin A.

  • Kinetic Analysis: To determine the kinetic parameters of the enzyme, vary the concentration of the substrate (this compound) and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a collaboration of polyketide synthases and a glycosyltransferase. While this compound is the presumed precursor to the biologically active Arenicolin A, the enzymatic machinery responsible for this final, crucial conversion remains to be elucidated. The experimental protocols detailed in this guide provide a roadmap for the characterization of this and other novel fungal biosynthetic pathways. Future research in this area will not only shed light on the fascinating biochemistry of depside biosynthesis but also has the potential to unlock new avenues for the biotechnological production of Arenicolin A and other valuable natural products.

References

Biological activity of Arenicolin B natural product

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of the Natural Product Arenicolin B

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a C-glycosylated depside natural product isolated from the fungus Penicillium arenicola. This document provides a comprehensive analysis of its biological activity based on available scientific literature. Extensive screening has been conducted to evaluate its potential as a cytotoxic and antimicrobial agent. The primary finding is that this compound does not exhibit significant biological activity in these assays. This contrasts with its structural analog, Arenicolin A, which has demonstrated moderate cytotoxic effects against several human cancer cell lines. This guide details the experimental findings, presents comparative data, and outlines the methodologies used in these evaluations.

Introduction

Natural products are a significant source of novel chemical scaffolds for drug discovery. Depsides, a class of polyphenolic compounds, are known for a variety of biological activities. This compound, a C-glycosylated depside, was isolated during the investigation of the secondary metabolism of Penicillium arenicola.[1] Its structural complexity, featuring a C-glycosyl unit and dual alkyl side chains, makes it a molecule of interest for biological screening. This whitepaper focuses on the reported biological activities of this compound, providing a technical overview for researchers in the field.

Biological Activity of this compound

Comprehensive screening of this compound has focused on two primary areas of therapeutic interest: cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic bacteria and fungi.

Cytotoxic Activity

This compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines. In these studies, this compound was found to be inactive.[2] For comparative purposes, the activity of the co-isolated Arenicolin A was also assessed. Arenicolin A demonstrated moderate cytotoxicity.[1][3]

Data Presentation: Cytotoxicity of Arenicolins

The following table summarizes the cytotoxic activity data for this compound and Arenicolin A against three human cancer cell lines. The data for this compound indicates a lack of activity, while the IC50 values for Arenicolin A are provided for comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colorectal CarcinomaInactive[1][2]
This compound IMR-32NeuroblastomaInactive[1]
This compound BT-474Ductal CarcinomaInactive[1]
Arenicolin AHCT-116Colorectal Carcinoma7.3[1]
Arenicolin AIMR-32Neuroblastoma6.0[1]
Arenicolin ABT-474Ductal Carcinoma9.7[1]
Antimicrobial Activity

In addition to cytotoxicity, this compound was tested for its ability to inhibit the growth of pathogenic bacteria and fungi. The results of these assays were negative, indicating that this compound does not possess antibacterial or antifungal properties under the tested conditions.[1][3]

Data Presentation: Antimicrobial Activity of this compound

Activity TypeResultReference
AntibacterialInactive[1][3]
AntifungalInactive[1][3]

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are representative methodologies based on standard practices in the field.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HCT-116, IMR-32, BT-474) are cultured in appropriate media (e.g., McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.[5]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Antimicrobial Assay (Broth Microdilution Method)

The antimicrobial activity of this compound was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[6]

  • Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing sterile broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring absorbance with a microplate reader.

Visualizations

Comparative Biological Activity of Arenicolins

cluster_0 This compound cluster_1 Arenicolin A This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Inactive Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Inactive Arenicolin A Arenicolin A Cytotoxicity_A Cytotoxicity Arenicolin A->Cytotoxicity_A Active Antimicrobial Activity_A Antimicrobial Activity Arenicolin A->Antimicrobial Activity_A Inactive

Caption: Comparative activity of Arenicolin A and B.

General Workflow for Biological Activity Screening

Start Start Compound_Isolation Isolation of this compound Start->Compound_Isolation Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Isolation->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., Broth Microdilution) Compound_Isolation->Antimicrobial_Assay Data_Analysis_Cyto Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Micro Data Analysis (MIC Determination) Antimicrobial_Assay->Data_Analysis_Micro Conclusion Conclusion Data_Analysis_Cyto->Conclusion Data_Analysis_Micro->Conclusion

Caption: Workflow for screening natural products.

Conclusion and Future Directions

The natural product this compound has been evaluated for its cytotoxic and antimicrobial properties and was found to be inactive in both regards. This is in contrast to its close analog, Arenicolin A, which displays moderate cytotoxicity. The lack of activity in this compound suggests that the structural differences between it and Arenicolin A are critical for biological effect. This compound is the presumed biosynthetic precursor to Arenicolin A.[2]

Future research could explore other potential biological activities of this compound beyond cytotoxicity and antimicrobial effects. Additionally, synthetic modifications of the this compound scaffold could be investigated to understand the structure-activity relationships within this class of depsides and potentially develop analogs with therapeutic potential. Studies into its role as a biosynthetic intermediate could also provide valuable insights.

References

Unveiling Arenicolin B: A Technical Guide to its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Arenicolin B, a C-glycosylated didepside natural product. Sourced from the fungus Penicillium arenicola, this document details the experimental protocols for its extraction and purification, presents its comprehensive spectroscopic data, and discusses its known biological activities and biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by the fungus Penicillium arenicola (also referred to as Phialomyces arenicola).[1][2] It belongs to the depside class of compounds, which are characterized by two or more hydroxybenzoic acid units linked by an ester bond.[3][4] Structurally, this compound is a C-glycosylated didepside and is the presumed biosynthetic precursor of Arenicolin A.[5] The structures of both compounds were elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.[1][6]

While its derivative, Arenicolin A, has demonstrated moderate cytotoxic activity against several cancer cell lines, this compound has not shown significant cytotoxic or antimicrobial effects in the assays conducted to date.[1][4][6] This lack of bioactivity suggests that the cyclohexenone moiety present in Arenicolin A is crucial for its biological effects.[2]

Isolation of this compound

The isolation of this compound from Penicillium arenicola involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on the methodologies described in the primary literature.

Fermentation Protocol
  • Organism : Penicillium arenicola

  • Culture Media : While Arenicolin A production is medium-dependent, this compound has been found to be produced in all five tested media compositions, indicating a more consistent production.[1][4][6] A general-purpose fungal growth medium can be employed.

  • Fermentation Conditions :

    • Culture Type : Solid-phase or liquid-phase fermentation can be utilized.

    • Incubation Time : Typically, fermentation is carried out for a period of 7 to 21 days to allow for sufficient production of secondary metabolites.

    • Temperature : Incubation is generally performed at room temperature (approximately 25°C).

Extraction and Purification Protocol

The following workflow outlines the steps for extracting and purifying this compound from the fungal culture.

G cluster_extraction Extraction cluster_purification Purification Fermentation_Culture P. arenicola Culture Solvent_Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Fermentation_Culture->Solvent_Extraction Crude_Extract Crude Organic Extract Solvent_Extraction->Crude_Extract Initial_Chromatography Initial Chromatographic Separation (e.g., Vacuum Liquid Chromatography) Crude_Extract->Initial_Chromatography Fractionation Fractionation Initial_Chromatography->Fractionation HPLC_Purification Reversed-Phase HPLC Fractionation->HPLC_Purification Pure_Arenicolin_B Pure this compound HPLC_Purification->Pure_Arenicolin_B

Caption: General workflow for the isolation of this compound.
  • Extraction : The fungal biomass and culture medium are exhaustively extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation : The crude extract is subjected to an initial chromatographic step, such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, to separate the components based on polarity.

  • Fractionation : The fractions are collected and analyzed, typically by thin-layer chromatography (TLC) or analytical HPLC, to identify those containing this compound.

  • Final Purification : The fractions enriched with this compound are pooled and subjected to final purification using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyDescription
Appearance Amorphous solid
Solubility Soluble in methanol (B129727) and DMSO.[5]
Molecular Formula C₃₄H₄₄O₁₃
Molecular Weight 644.7 g/mol
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺645.2855645.2859
[M+Na]⁺667.2674667.2678

Table 2: ¹H NMR Spectroscopic Data (CD₃OD, 600 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
56.29d2.2
76.24d2.2
92.55t7.7
101.58m
111.32m
121.32m
130.89t7.0
5'6.35s
8'2.85t7.6
9'1.60m
10'1.35m
11'1.35m
12'1.35m
13'1.35m
14'0.91t7.0
1''4.68d9.8
2''4.10t9.4
3''3.48dd9.0, 9.0
4''3.42dd9.5, 9.5
5''3.43ddd9.8, 5.5, 2.2
6''a3.88dd12.0, 2.2
6''b3.71dd12.0, 5.5

Table 3: ¹³C NMR Spectroscopic Data (CD₃OD, 150 MHz)

PositionChemical Shift (δ) ppm
1111.9
2163.6
3101.9
4167.0
5108.0
6144.1
7113.8
8172.9
944.1
1032.8
1123.6
1230.1
1314.4
1'160.0
2'107.0
3'166.4
4'110.1
5'111.4
6'141.2
7'171.1
8'37.5
9'32.9
10'30.1
11'30.0
12'23.7
13'32.9
14'14.4
1''75.1
2''72.0
3''80.2
4''71.5
5''82.7
6''62.7

Biosynthesis and Biological Activity

Biosynthetic Pathway

The biosynthetic gene cluster (BGC) responsible for the production of this compound has been identified and characterized.[2][7] The biosynthesis is a complex process involving enzymes encoded by the ain gene cluster.

G cluster_biosynthesis This compound Biosynthesis HRPKS Highly-Reducing Polyketide Synthase (HRPKS) (AinF) NRPKS Non-Reducing Polyketide Synthase (NRPKS) (AinA) HRPKS->NRPKS Octanoyl thioester Aglycone_Precursor Aglycone Depside Precursor NRPKS->Aglycone_Precursor Dimerization & depside bond formation (catalyzed by TE domain of AinA) CGT C-Glycosyltransferase (AinD) Aglycone_Precursor->CGT Arenicolin_B This compound CGT->Arenicolin_B C-glycosylation

Caption: Proposed biosynthetic pathway of this compound.

The pathway involves a highly-reducing polyketide synthase (HRPKS) and a non-reducing polyketide synthase (NRPKS) that work in concert to assemble the aglycone depside precursor.[2] The crucial depside bond formation is catalyzed by the thioesterase (TE) domain of the NRPKS.[2][7] The final step is the C-glycosylation of the aglycone, which is carried out by a C-glycosyltransferase, to yield this compound.[2]

Biological Activity and Signaling Pathways

To date, this compound has not exhibited significant biological activity in standard antimicrobial and cytotoxicity assays.[1][6] This is in contrast to Arenicolin A, which shows moderate cytotoxicity against human colorectal carcinoma (HCT-116), neuroblastoma (IMR-32), and ductal carcinoma (BT-474) cell lines.[1][2][6] The lack of activity in this compound suggests that the acylated 2-hydroxymethyl-4,5,6-trihydroxycyclohexenone moiety found in Arenicolin A is essential for its cytotoxic effects.[1][2]

Due to its apparent biological inertness in the tested assays, there is currently no available data on any specific signaling pathways that are modulated by this compound. Further research would be required to explore potential biological targets and mechanisms of action, should any activity be discovered in other assay systems.

Conclusion

This compound is a structurally interesting C-glycosylated didepside produced by Penicillium arenicola. This guide has provided a comprehensive overview of the methodologies for its isolation and the spectroscopic data that define its structure. While this compound itself appears to lack the cytotoxicity of its close analog, Arenicolin A, its role as a biosynthetic precursor and its unique chemical structure make it a compound of interest for further study in the fields of biosynthesis and natural product chemistry. The detailed protocols and data presented herein serve as a foundational resource for researchers aiming to work with this and related compounds.

References

The Role of Arenicolin B in Phialomyces arenicola Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenicolin B is a C-glycosylated depside, a class of secondary metabolites, produced by the fungus Phialomyces arenicola. This technical guide provides an in-depth analysis of the biosynthesis of this compound, focusing on the genetic and enzymatic mechanisms that govern its production. Recent studies have elucidated the biosynthetic gene cluster (BGC) responsible for this compound synthesis, revealing a complex interplay between a highly-reducing polyketide synthase (HRPKS), a non-ribosomal peptide synthetase (NRPKS), and a C-glycosyltransferase. Understanding the metabolic pathway of this compound not only offers insights into the chemical ecology of P. arenicola but also presents opportunities for synthetic biology and the development of novel therapeutic agents. This document details the biosynthetic pathway, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the core metabolic processes.

Introduction

Secondary metabolites are a diverse group of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. In fungi, these compounds often play crucial roles in mediating interactions with their environment, including defense against other microorganisms. This compound, a C-glycosylated depside from Phialomyces arenicola, is one such metabolite. Depsides are characterized by the presence of two or more hydroxybenzoic acid units linked by ester bonds. The C-glycosylation of this compound is a notable feature, as C-glycosidic bonds are more resistant to enzymatic and chemical hydrolysis compared to their O-glycosidic counterparts, potentially conferring enhanced stability to the molecule. This guide will explore the intricacies of this compound's role and biosynthesis within the metabolic framework of P. arenicola.

The this compound Biosynthetic Gene Cluster (ain)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the ain cluster, within the genome of Phialomyces arenicola. This cluster encodes all the necessary enzymatic machinery for the assembly of the this compound molecule.

Key Enzymes in the ain Cluster

The ain BGC is comprised of several key enzymes that work in a coordinated fashion to produce this compound. The core enzymes include:

  • AinF (HRPKS): A highly-reducing polyketide synthase responsible for the synthesis of the polyketide chain that forms one of the core components of the depside structure.

  • AinA (NRPKS): A non-ribosomal peptide synthetase that incorporates and modifies the second aromatic ring and, crucially, contains a thioesterase (TE) domain that catalyzes the formation of the depside ester bond.

  • AinD (C-glycosyltransferase): A glycosyltransferase that attaches a sugar moiety to the depside core via a stable C-C bond.

The organization and function of these enzymes have been elucidated through genome mining and heterologous expression studies.[1][2]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the production of two distinct aromatic acid precursors, followed by their esterification to form the depside core, and concludes with a final glycosylation step.

Assembly of the Depside Core

The formation of the depside structure of this compound is a hybrid process involving both polyketide and non-ribosomal peptide synthesis pathways. The HRPKS, AinF, and the NRPKS, AinA, work in concert to produce the aglycone precursor. A key step in this process is the depside bond formation, which is catalyzed by the thioesterase (TE) domain of the NRPKS, AinA.[1][2]

C-Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the depside aglycone. This reaction is catalyzed by the C-glycosyltransferase, AinD. This C-glycosylation is a critical modification that enhances the stability of the final molecule.

Arenicolin_B_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Depside Assembly cluster_modification Final Modification AinF (HRPKS) AinF (HRPKS) Polyketide Precursor Polyketide Precursor AinF (HRPKS)->Polyketide Precursor AinA-TE Domain Depside Bond Formation (AinA-TE Domain) Polyketide Precursor->AinA-TE Domain AinA (NRPKS) AinA (NRPKS) Aromatic Acid Precursor Aromatic Acid Precursor AinA (NRPKS)->Aromatic Acid Precursor Aromatic Acid Precursor->AinA-TE Domain Depside Aglycone Depside Aglycone AinA-TE Domain->Depside Aglycone AinD (C-GT) C-Glycosylation (AinD) Depside Aglycone->AinD (C-GT) This compound This compound AinD (C-GT)->this compound UDP-Glucose UDP-Glucose UDP-Glucose->AinD (C-GT)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, publicly available literature does not provide extensive quantitative data on the metabolism of this compound in Phialomyces arenicola. Further research is required to determine the yields, production titers, and enzyme kinetics associated with the biosynthetic pathway. The tables below are structured to accommodate such data as it becomes available.

Table 1: Production Titers of this compound in Phialomyces arenicola

Culture ConditionThis compound Titer (mg/L)Reference
Standard CultureData not available
Optimized CultureData not available

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Reference
AinA-TE DomainDepside PrecursorData not availableData not available
AinD (C-GT)Depside AglyconeData not availableData not available
AinD (C-GT)UDP-GlucoseData not availableData not available

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the this compound biosynthetic pathway. These protocols are based on standard molecular biology and biochemistry techniques and have been adapted from similar studies on fungal secondary metabolite biosynthesis.

Heterologous Expression of the ain Biosynthetic Gene Cluster

This protocol describes the expression of the entire ain BGC in a heterologous host, such as Aspergillus nidulans, to confirm its role in this compound production.

Heterologous_Expression_Workflow ain_BGC 1. Isolate ain BGC from P. arenicola gDNA vector 2. Clone BGC into Expression Vector ain_BGC->vector transform 3. Transform into Aspergillus nidulans vector->transform culture 4. Culture Transformed A. nidulans transform->culture extract 5. Extract Metabolites culture->extract analyze 6. Analyze by LC-MS extract->analyze compare 7. Compare with This compound Standard analyze->compare

Caption: Workflow for heterologous expression of the ain BGC.

Protocol:

  • Gene Cluster Amplification: The entire ain BGC is amplified from P. arenicola genomic DNA using high-fidelity polymerase chain reaction (PCR).

  • Vector Construction: The amplified BGC is cloned into a suitable fungal expression vector containing a strong, inducible promoter.

  • Fungal Transformation: The expression vector is introduced into a suitable host strain of Aspergillus nidulans using protoplast transformation.

  • Culturing and Induction: Transformed fungal strains are grown in appropriate media, and gene expression is induced.

  • Metabolite Extraction: The fungal mycelium and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The crude extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of new metabolites.

  • Compound Identification: The mass and fragmentation pattern of the novel peak are compared to that of an authentic standard of this compound to confirm its identity.

In Vitro Assay of the AinA Thioesterase Domain

This protocol is designed to biochemically characterize the function of the thioesterase (TE) domain of the AinA NRPKS.

Protocol:

  • Protein Expression and Purification: The gene encoding the AinA TE domain is cloned into an E. coli expression vector, and the protein is overexpressed and purified.

  • Substrate Synthesis: The putative depside precursor is chemically synthesized.

  • Enzymatic Reaction: The purified AinA TE domain is incubated with the synthetic substrate in a suitable buffer.

  • Reaction Quenching and Extraction: The reaction is stopped, and the product is extracted.

  • Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of the depside product.

C-Glycosyltransferase (AinD) Activity Assay

This protocol outlines the procedure for assessing the function of the AinD C-glycosyltransferase.

C_GT_Assay_Workflow ainD_expression 1. Express and Purify AinD Protein reaction_setup 2. Set up Reaction with Depside Aglycone and UDP-Glucose ainD_expression->reaction_setup incubation 3. Incubate at Optimal Temperature reaction_setup->incubation quenching 4. Quench Reaction incubation->quenching analysis 5. Analyze by LC-MS for This compound Production quenching->analysis

Caption: Workflow for the AinD C-glycosyltransferase assay.

Protocol:

  • Enzyme Preparation: The AinD protein is heterologously expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified AinD, the depside aglycone substrate, and the sugar donor (UDP-glucose) in an appropriate buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Analysis: The formation of this compound is monitored by LC-MS.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Phialomyces arenicola represents a significant advancement in our understanding of fungal secondary metabolism. The identification of the ain gene cluster and the characterization of its key enzymes provide a roadmap for the production of this compound and its analogs through synthetic biology approaches. Future research should focus on the detailed kinetic characterization of the biosynthetic enzymes, the optimization of this compound production in a heterologous host, and the exploration of the biological activities of this unique C-glycosylated depside. These efforts could pave the way for the development of new pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes and Protocols for the Elucidation of the Arenicolin B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biosynthetic pathway of Arenicolin B, a C-glycosylated depside natural product. The information is based on the elucidation of the pathway from Phialomyces arenicola through genome mining, heterologous reconstitution, and biochemical characterization.

Introduction to this compound Biosynthesis

This compound is a polyketide natural product characterized by a depside bond and a C-glucosyl moiety.[1] Depsides are a class of compounds formed by the ester linkage of two or more hydroxybenzoic acid derivatives.[1] The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), termed the ain cluster.[1] This cluster encodes a unique combination of a highly-reducing polyketide synthase (HRPKS), a non-reducing polyketide synthase (NRPKS), and a C-glycosyltransferase.[1][2][3][4] The elucidation of this pathway provides valuable insights into the enzymatic machinery responsible for generating structural diversity in fungal natural products and offers opportunities for bioengineering and synthetic biology applications.

The ain Biosynthetic Gene Cluster

The ain BGC from Phialomyces arenicola consists of six key genes.[1] The core biosynthetic enzymes are encoded by ainF (HRPKS), ainA (NRPKS), and ainD (C-glycosyltransferase).[1][2]

Table 1: Genes of the this compound (ain) Biosynthetic Gene Cluster

GeneEncoded ProteinPutative Function
ainANon-reducing Polyketide Synthase (NRPKS)Catalyzes polyketide chain extension, cyclization, and depside bond formation via its thioesterase (TE) domain.[1][2]
ainBRTA1-like domain-containing proteinPutative resistance protein.[1][2]
ainCHypothetical proteinFunction not yet determined.[1][2]
ainDC-glycosyltransferase (C-GT)Catalyzes the C-glycosylation of the depside aglycone to form this compound.[1][2]
ainEABC multidrug transporterPutative transporter for the export of this compound.[1][2]
ainFHighly-reducing Polyketide Synthase (HRPKS)Synthesizes a saturated octanoyl thioester which serves as the starter unit for the NRPKS.[1][2]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the HRPKS, NRPKS, and C-glycosyltransferase enzymes.

  • Starter Unit Synthesis: The HRPKS, AinF, synthesizes a saturated octanoyl thioester.[1]

  • Polyketide Elongation and Cyclization: This octanoyl thioester is transferred to the NRPKS, AinA, which extends the polyketide chain and catalyzes its cyclization to form 2,4-dihydroxy-6-heptyl-sphaerophorolcarboxylic acid.[1]

  • Depside Bond Formation: The thioesterase (TE) domain of AinA catalyzes the dimerization and subsequent depside bond formation, resulting in the aglycone precursor.[1][2]

  • C-Glycosylation: The C-glycosyltransferase, AinD, selectively mono-glycosylates the depside aglycone to yield the final product, this compound.[1]

Pathway Diagram

Arenicolin_B_Biosynthesis cluster_HRPKS AinF (HRPKS) cluster_NRPKS AinA (NRPKS) cluster_CGT AinD (C-GT) HRPKS_start Acetyl-CoA + Malonyl-CoA HRPKS_product Saturated Octanoyl Thioester HRPKS_start->HRPKS_product Biosynthesis NRPKS_start Octanoyl Thioester HRPKS_product->NRPKS_start NRPKS_intermediate 2,4-dihydroxy-6-heptyl-sphaerophorolcarboxylic acid NRPKS_start->NRPKS_intermediate Extension & Cyclization NRPKS_product Depside Aglycone NRPKS_intermediate->NRPKS_product Dimerization & Depside Formation (TE Domain) CGT_start Depside Aglycone NRPKS_product->CGT_start CGT_product This compound CGT_start->CGT_product C-Glycosylation

Caption: The biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound pathway involved several key experimental procedures.

Heterologous Expression of the ain BGC in Aspergillus nidulans

This protocol is designed for the functional expression of the entire ain biosynthetic gene cluster in a heterologous fungal host.

Objective: To verify the production of this compound from the identified ain BGC.

Materials:

  • Aspergillus nidulans host strain (e.g., a strain suitable for heterologous expression).

  • Expression vectors.

  • Protoplast transformation reagents.

  • Fungal growth media (e.g., minimal medium, complete medium).

  • Solvents for extraction (e.g., ethyl acetate).

  • LC-MS equipment for analysis.

Protocol:

  • Vector Construction: Clone the entire ain BGC into a suitable fungal expression vector system. If the cluster is large, it may be necessary to clone it into multiple vectors for co-transformation.

  • Protoplast Preparation: Prepare protoplasts from the A. nidulans host strain by enzymatic digestion of the fungal cell wall.

  • Transformation: Transform the A. nidulans protoplasts with the expression vectors containing the ain BGC. Include a control transformation with empty vectors.

  • Strain Cultivation: Grow the transformed and control A. nidulans strains in a suitable liquid medium for a defined period to allow for the production of secondary metabolites.

  • Metabolite Extraction: Extract the secondary metabolites from the fungal culture (both mycelium and supernatant) using an appropriate organic solvent like ethyl acetate.

  • LC-MS Analysis: Analyze the crude extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its precursors in the transformed strain compared to the control.

In Vitro Characterization of the C-glycosyltransferase AinD

This protocol outlines the biochemical assay for determining the function and substrate specificity of the C-glycosyltransferase AinD.

Objective: To confirm the C-glycosylating activity of AinD and identify its substrate.

Materials:

  • Purified recombinant AinD enzyme.

  • Putative substrates: depside aglycone and related precursors.

  • Sugar donor (e.g., UDP-glucose).

  • Reaction buffer.

  • Quenching solution (e.g., methanol).

  • LC-MS equipment for analysis.

Protocol:

  • Enzyme Expression and Purification: Express the ainD gene in a suitable host (e.g., E. coli or S. cerevisiae) and purify the recombinant protein.

  • Biochemical Assay Setup: In a microcentrifuge tube, combine the purified AinD enzyme, the putative substrate (e.g., depside aglycone), and the sugar donor in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as cold methanol.

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein and analyze the supernatant by LC-MS to detect the formation of the glycosylated product (this compound).

Experimental Workflow Diagram

Experimental_Workflow cluster_BGC_ID BGC Identification cluster_Heterologous Heterologous Expression cluster_Biochem Biochemical Characterization genome_mining Genome Mining of P. arenicola antiSMASH antiSMASH Analysis genome_mining->antiSMASH BGC_identified ain BGC Identified antiSMASH->BGC_identified cloning Cloning of ain BGC into Vectors BGC_identified->cloning transformation Transformation into A. nidulans cloning->transformation cultivation Fungal Cultivation transformation->cultivation extraction Metabolite Extraction cultivation->extraction analysis_het LC-MS Analysis extraction->analysis_het assay In Vitro Enzyme Assay analysis_het->assay Provides Substrate expression Recombinant Expression of AinD purification Protein Purification expression->purification purification->assay analysis_bio LC-MS Analysis assay->analysis_bio

Caption: A general workflow for the elucidation of a natural product biosynthetic pathway.

Quantitative Data Summary

The following table summarizes the key enzymes and their biochemically characterized functions in the this compound biosynthesis pathway.

Table 2: Biochemical Characterization of Key ain Pathway Enzymes

EnzymeSubstrate(s)Product(s)Catalytic Function
AinF (HRPKS) Acetyl-CoA, Malonyl-CoAOctanoyl thioesterSynthesis of the polyketide starter unit.[1]
AinA (NRPKS) Octanoyl thioester, Malonyl-CoADepside aglyconePolyketide extension, cyclization, and depside bond formation.[1][2]
AinD (C-GT) Depside aglycone, UDP-glucoseThis compoundC-glycosylation of the depside aglycone.[1][2]

Conclusion and Future Perspectives

The successful elucidation of the this compound biosynthetic pathway has unveiled a novel combination of enzymatic machinery for the production of a C-glycosylated depside.[1][2] This knowledge provides a foundation for future research in several areas:

  • Enzyme Engineering: The enzymes of the ain pathway, particularly the NRPKS and C-glycosyltransferase, can be engineered to produce novel depside analogs with potentially improved therapeutic properties.

  • Combinatorial Biosynthesis: The ain BGC can be expressed in combination with genes from other pathways to generate hybrid natural products.

  • Metabolic Engineering: The production of this compound can be optimized in a heterologous host through metabolic engineering strategies.

These application notes and protocols serve as a comprehensive guide for researchers interested in studying and utilizing the this compound biosynthetic pathway for natural product discovery and development.

References

Application Notes and Protocols for Genome Mining of the Arenicolin B Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B is a C-glycosylated depside natural product originally isolated from Penicillium arenicola.[1] Depsides are a class of polyketides that exhibit a wide range of biological activities, making them attractive targets for drug discovery. The biosynthetic pathway of this compound has been elucidated through genome mining and heterologous expression, revealing a biosynthetic gene cluster (BGC) that encodes a highly-reducing polyketide synthase (HRPKS), a non-ribosomal peptide synthetase (NRPKS), and a C-glycosyltransferase.[2][3][4] The NRPKS thioesterase (TE) domain is responsible for the characteristic depside bond formation.[2][3][4]

Genome mining has emerged as a powerful strategy to identify novel bioactive compounds by analyzing the genomic data of microorganisms.[5][6][7][8] This approach allows for the targeted discovery of natural product BGCs, including those that are not expressed under standard laboratory conditions, often referred to as silent or cryptic gene clusters.[8] By identifying and characterizing these BGCs, researchers can unlock the biosynthetic potential of various organisms to discover new therapeutic agents.

These application notes provide a comprehensive guide to the genome mining of the this compound gene cluster and related depside BGCs. Detailed protocols for the key experimental stages, from initial in silico analysis to heterologous expression and metabolite analysis, are provided. Additionally, advanced techniques for the activation of silent gene clusters using CRISPR-Cas9 technology are described.

Data Presentation

CompoundProducing Organism (Native)Heterologous HostYield (mg/L)Reference
AsperfuranoneAspergillus terreusAspergillus nidulans6.87 ± 0.85[9]
6-Methylsalicylic acid (6-MSA)Penicillium griseofulvumAspergillus nidulansup to 455[10]
SartorypyronesAspergillus fumigatusAspergillus nidulansNot specified[11]
Triketide lactone (TKL)Engineered bacterial PKSAspergillus oryzaeNot specified[12]

Experimental Protocols

Protocol 1: Genome Mining for Depside Biosynthetic Gene Clusters using antiSMASH

This protocol outlines the steps for identifying putative depside BGCs, such as the one for this compound, from fungal genomic data using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.[8][13][14]

1. Fungal Genomic DNA Extraction:

  • Objective: To isolate high-quality genomic DNA from the fungal strain of interest.

  • Materials:

    • 5-7 day old fungal culture (liquid broth or agar (B569324) plate)

    • Sterile spatula or filter paper

    • 2 mL microcentrifuge tubes with ceramic pestle and glass beads

    • Lysis buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% SDS)

    • RNase A (10 mg/mL)

    • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

    • Isopropanol (B130326) (ice-cold)

    • 70% Ethanol (B145695)

    • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

    • Liquid nitrogen

  • Procedure:

    • Harvest fungal mycelia from liquid culture by filtration or scrape from an agar plate.[6] For liquid cultures, a simple filtration through a syringe with glass wool can be effective.[6]

    • Flash-freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.[4]

    • Transfer approximately 100-200 mg of the powdered mycelia to a 2 mL tube containing a ceramic pestle and glass beads.[6]

    • Add 500 µL of lysis buffer and homogenize using a bead beater for 2-5 minutes.[6]

    • Incubate at 65°C for 15-30 minutes.[3]

    • Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.[3]

    • Transfer the supernatant to a new tube and add 5 µL of RNase A. Incubate at 37°C for 30 minutes.

    • Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, vortexing, and centrifuging for 10 minutes. Transfer the upper aqueous phase to a new tube.

    • Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol and incubate at -20°C for 30 minutes.[6]

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.[6]

    • Wash the DNA pellet with 1 mL of 70% ethanol and centrifuge for 5 minutes.[6]

    • Air-dry the pellet and resuspend in 50-100 µL of TE buffer.[6]

    • Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

2. antiSMASH Analysis:

  • Objective: To identify and annotate the this compound BGC from the genomic sequence.

  • Procedure:

    • Navigate to the antiSMASH web server (fungal version).[15]

    • Upload the fungal genome sequence in FASTA, GenBank, or EMBL format. If using a FASTA file, antiSMASH will perform gene prediction.[14]

    • Select the appropriate taxonomic classification (Fungi).

    • Under "Analysis options," ensure that "KnownClusterBlast" is enabled to compare identified clusters against a database of known BGCs.

    • Initiate the analysis. The runtime will depend on the size of the genome.

    • Examine the output page for predicted BGCs. Look for clusters annotated as "Type I PKS" or "NRPS".

    • Specifically, search for a cluster containing genes encoding a Highly-Reducing Polyketide Synthase (HRPKS), a Non-Ribosomal Peptide Synthetase (NRPKS), and a C-glycosyltransferase, which are the key components of the this compound BGC.[2][3][4]

    • Analyze the domain architecture of the PKS and NRPS enzymes to predict the building blocks and chemical structure of the resulting polyketide.[13]

Protocol 2: Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans

This protocol describes the expression of the identified this compound BGC in the model fungal host Aspergillus nidulans. This is a crucial step to confirm the function of the gene cluster and to produce the compound for further analysis.[16]

1. Vector Construction:

  • Objective: To clone the this compound BGC into an Aspergillus expression vector.

  • Materials:

    • High-fidelity DNA polymerase

    • Restriction enzymes

    • T4 DNA ligase

    • Aspergillus expression vector (e.g., pYFAC series with an AMA1 sequence for episomal replication)

    • Competent E. coli cells

  • Procedure:

    • Design primers to amplify the entire this compound BGC from the genomic DNA of the producing organism. Include appropriate restriction sites for cloning into the expression vector.

    • Perform PCR using a high-fidelity polymerase to amplify the BGC.

    • Digest both the PCR product and the expression vector with the chosen restriction enzymes.

    • Ligate the BGC into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells for plasmid amplification.

    • Select positive clones and verify the correct insertion of the BGC by restriction digest and sequencing.

2. Aspergillus nidulans Transformation:

  • Objective: To introduce the expression vector containing the this compound BGC into A. nidulans protoplasts.

  • Materials:

    • A. nidulans recipient strain (e.g., a strain with auxotrophic markers for selection)

    • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

    • PEG-CaCl2 solution

    • Selective regeneration medium

  • Procedure:

    • Generate protoplasts from young A. nidulans mycelia by enzymatic digestion.

    • Mix the protoplasts with the purified expression vector.

    • Add PEG-CaCl2 solution to facilitate DNA uptake.

    • Plate the transformation mixture onto a selective regeneration medium that allows for the growth of transformants only.

    • Incubate the plates until fungal colonies appear.

    • Isolate individual transformants and confirm the presence of the expression vector by PCR.

3. Cultivation and Metabolite Extraction:

  • Objective: To cultivate the engineered A. nidulans strain and extract the produced this compound.

  • Procedure:

    • Inoculate the confirmed transformants into a suitable liquid production medium.

    • Incubate the cultures under appropriate conditions (e.g., temperature, shaking speed) for a defined period (e.g., 5-7 days).

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Extract the mycelia with a solvent like methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4. HPLC Analysis:

  • Objective: To detect and quantify the production of this compound in the crude extract.

  • Procedure:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Compare the retention time and UV-Vis spectrum (or mass spectrum) of the peaks in the extract with an authentic standard of this compound, if available.

    • Quantify the production of this compound by generating a standard curve with known concentrations of the pure compound.

Protocol 3: CRISPR-Cas9 Mediated Activation of a Silent Depside Gene Cluster

This protocol provides an advanced method for activating a silent or cryptic depside BGC in the native fungal host using CRISPR-Cas9 technology.[17] This can be achieved by replacing the native promoter of a key biosynthetic gene or a regulatory gene with a strong constitutive promoter.[17]

1. Design and Construction of the CRISPR-Cas9 System:

  • Objective: To design a single guide RNA (sgRNA) targeting the promoter region of interest and clone it into a Cas9-expressing vector.

  • Procedure:

    • Identify the target promoter region for replacement (e.g., upstream of the PKS or NRPS gene, or a pathway-specific transcription factor).

    • Design a 20-nucleotide sgRNA sequence that targets the chosen promoter region and is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Synthesize oligonucleotides encoding the sgRNA and clone them into a vector that also expresses the Cas9 nuclease and a selection marker.[1][18]

2. Construction of the Donor DNA Template:

  • Objective: To create a DNA fragment containing a strong constitutive promoter flanked by homologous regions to the target locus.

  • Procedure:

    • Select a strong constitutive promoter active in the fungal host (e.g., gpdA promoter).

    • Design primers to amplify the promoter and to add flanking regions (homology arms) that are homologous to the sequences upstream and downstream of the native promoter to be replaced.

    • Generate the donor DNA template by PCR.

3. Co-transformation and Screening:

  • Objective: To introduce the CRISPR-Cas9 plasmid and the donor DNA into the fungal host and select for successful promoter replacement.

  • Procedure:

    • Co-transform the CRISPR-Cas9/sgRNA plasmid and the donor DNA template into fungal protoplasts using the method described in Protocol 2.

    • Select transformants on a medium corresponding to the selection marker on the CRISPR plasmid.

    • Screen the resulting colonies by PCR to identify those in which the native promoter has been successfully replaced by the constitutive promoter via homologous recombination.

4. Analysis of Gene Expression and Metabolite Production:

  • Objective: To confirm the activation of the gene cluster and the production of the corresponding metabolite.

  • Procedure:

    • Cultivate the successfully engineered strains and the wild-type strain under the same conditions.

    • Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to confirm the increased expression of the genes within the targeted BGC.

    • Perform metabolite extraction and HPLC analysis as described in Protocol 2 to detect the production of the novel depside.

Visualizations

Genome Mining Workflow

cluster_0 In Silico Analysis cluster_1 Experimental Validation Genomic_DNA_Extraction Fungal Genomic DNA Extraction Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Extraction->Genome_Sequencing antiSMASH_Analysis antiSMASH Analysis Genome_Sequencing->antiSMASH_Analysis BGC_Identification Putative this compound BGC Identification antiSMASH_Analysis->BGC_Identification BGC_Cloning BGC Cloning into Expression Vector BGC_Identification->BGC_Cloning Heterologous_Host_Transformation Transformation of Heterologous Host BGC_Cloning->Heterologous_Host_Transformation Fermentation_and_Extraction Fermentation and Metabolite Extraction Heterologous_Host_Transformation->Fermentation_and_Extraction Metabolite_Analysis HPLC/MS Analysis Fermentation_and_Extraction->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR) Metabolite_Analysis->Structure_Elucidation

Caption: Workflow for genome mining and experimental validation of the this compound gene cluster.

This compound Biosynthetic Pathway

Acetyl_CoA Acetyl-CoA + Malonyl-CoA HRPKS HRPKS (Highly-Reducing Polyketide Synthase) Acetyl_CoA->HRPKS Polyketide_Intermediate Polyketide Intermediate HRPKS->Polyketide_Intermediate NRPKS NRPKS (Non-Ribosomal Peptide Synthetase) Polyketide_Intermediate->NRPKS Depside_Core Depside Core Structure NRPKS->Depside_Core C_GT C-Glycosyltransferase Depside_Core->C_GT Arenicolin_B This compound C_GT->Arenicolin_B Target_Selection Select Target Promoter in Silent BGC sgRNA_Design Design sgRNA Target_Selection->sgRNA_Design Donor_DNA_Construction Construct Donor DNA (Constitutive Promoter + Homology Arms) Target_Selection->Donor_DNA_Construction Vector_Construction Clone sgRNA into Cas9 Vector sgRNA_Design->Vector_Construction Co_transformation Co-transform Fungal Protoplasts with Cas9/sgRNA Plasmid and Donor DNA Donor_DNA_Construction->Co_transformation Vector_Construction->Co_transformation Screening Screen for Promoter Replacement by PCR Co_transformation->Screening Analysis Analyze Gene Expression (qRT-PCR) and Metabolite Production (HPLC) Screening->Analysis

References

Application Notes and Protocols for the Biochemical Characterization of Arenicolin B Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B is a C-glycosylated depside natural product isolated from the fungus Phialomyces arenicola.[1] Its unique structure, featuring a depside bond and a C-glycosidic linkage, points to a complex biosynthetic pathway involving a suite of specialized enzymes. Understanding the biochemical properties of these enzymes is crucial for elucidating the biosynthesis of this compound, enabling chemoenzymatic synthesis of novel analogs, and for developing potential therapeutic agents that target this pathway.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster that encodes for a highly-reducing polyketide synthase (HRPKS), a non-reducing polyketide synthase (NRPKS) with a C-terminal thioesterase (TE) domain, and a C-glycosyltransferase.[1] This document provides detailed application notes and protocols for the biochemical characterization of these key enzymes.

Enzyme Classes and their Roles in this compound Biosynthesis

The biosynthesis of the this compound core structure is a multi-step process catalyzed by three principal enzymes:

  • Highly-Reducing Polyketide Synthase (HRPKS): This enzyme is responsible for the synthesis of the polyketide chain that forms one of the two monomeric units of the depside. It iteratively condenses malonyl-CoA units, with specific domains controlling the reduction state of the growing polyketide chain.

  • Non-Reducing Polyketide Synthase (NRPKS) with a Thioesterase (TE) Domain: The NRPKS synthesizes the second polyketide monomer. The integrated TE domain is of particular importance as it catalyzes the crucial depside bond formation, linking the two polyketide monomers.

  • C-Glycosyltransferase: This enzyme carries out a key tailoring step, attaching a sugar moiety to the depside core via a stable carbon-carbon bond. This glycosylation is often critical for the biological activity and stability of natural products.

Data Presentation: Representative Enzyme Kinetics and Inhibition

While specific kinetic and inhibition data for the this compound biosynthetic enzymes are not yet publicly available, the following tables present representative data from homologous fungal enzymes. This information serves as a valuable reference for experimental design and data interpretation.

Table 1: Representative Kinetic Parameters of Fungal Polyketide Synthases

Enzyme/DomainSubstrateKm (µM)kcat (min-1)Vmax (nmol/min/mg)Reference
HRPKS (LovB KR Domain) Diketide-N-acetylcysteamine1300 ± 2001.1 ± 0.1-[2]
NRPKS (SimG AT Domain) Acetyl-CoA--35.3 ± 0.9 (% loading)[1]
NRPKS (SimG AT Domain) Malonyl-CoA--64.5 ± 1.4 (% loading)[1]

Table 2: Representative Kinetic Parameters of a Fungal NRPKS Thioesterase Domain

Enzyme/DomainSubstrateKm (mM)kcat (min-1)Reference
NRPS (CT Domain) Linear Peptide Thioester1.1 ± 0.120.82 ± 0.053[3]

Table 3: Representative Kinetic Parameters of Fungal Glycosyltransferases

EnzymeSugar DonorAcceptorKm (µM)kcat (s-1)Reference
VvGT6 UDP-GlucoseKaempferol11.50.132[4]
VvGT6 UDP-GalactoseQuercetin25.40.772[4]
Pea Fucosyltransferase GDP-FucoseXyloglucan (B1166014)25-[5]

Table 4: Representative IC50 Values for Fungal Polyketide Synthase Inhibitors

PKS InhibitorTarget Enzyme/OrganismIC50Reference
Cerulenin Fungal PKS (general)1-10 µg/mL[5]
Boscalid Homo sapiens SDH4.8 µM[6]

Experimental Protocols

The following protocols provide detailed methodologies for the expression, purification, and biochemical characterization of the enzymes involved in this compound biosynthesis.

Protocol 1: Heterologous Expression and Purification of this compound Enzymes

Objective: To produce and purify the HRPKS, NRPKS-TE, and C-glycosyltransferase for in vitro biochemical assays.

Materials:

  • Expression vectors (e.g., pET series for E. coli, pYES2 for Saccharomyces cerevisiae)

  • Competent cells (E. coli BL21(DE3) or S. cerevisiae)

  • Appropriate growth media (e.g., LB broth, YPD)

  • Inducing agents (e.g., IPTG, galactose)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT)

  • Protease inhibitor cocktail

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Gene Cloning: Synthesize and clone the genes encoding the HRPKS, NRPKS-TE, and C-glycosyltransferase into appropriate expression vectors with an affinity tag (e.g., 6xHis-tag).

  • Transformation: Transform the expression constructs into a suitable heterologous host (E. coli or S. cerevisiae).

  • Protein Expression:

    • For E. coli: Grow the transformed cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 16-24 hours.

    • For S. cerevisiae: Grow the transformed yeast in appropriate selective media and induce protein expression by adding galactose to the media.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer containing a protease inhibitor cocktail. Lyse the cells using a sonicator or a French press.

  • Purification:

    • Clarify the cell lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the target protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole (B134444) and to exchange the buffer.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Protocol 2: In Vitro Assay for HRPKS Activity

Objective: To determine the activity and substrate specificity of the purified HRPKS.

Materials:

  • Purified HRPKS enzyme

  • Malonyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid or ethyl acetate)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, malonyl-CoA (e.g., 1 mM), and NADPH (e.g., 2 mM).

  • Enzyme Addition: Initiate the reaction by adding the purified HRPKS enzyme (e.g., 10 µM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific time period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Extraction: Extract the polyketide product with an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted product by LC-MS to identify the synthesized polyketide chain.

Protocol 3: In Vitro Assay for NRPKS-TE Depside Formation

Objective: To confirm the depside-forming activity of the NRPKS-TE domain.

Materials:

  • Purified NRPKS-TE enzyme

  • Polyketide monomer substrates (synthesized by the HRPKS and NRPKS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Quenching solution (e.g., methanol (B129727) with 1% formic acid)

  • LC-MS system

Procedure:

  • Reaction Setup: Combine the two polyketide monomer substrates in the assay buffer.

  • Enzyme Addition: Start the reaction by adding the purified NRPKS-TE enzyme.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for several hours.

  • Quenching and Analysis: Quench the reaction with the quenching solution and analyze the formation of the depside product by LC-MS.

Protocol 4: In Vitro Assay for C-Glycosyltransferase Activity

Objective: To characterize the C-glycosyltransferase and determine its kinetic parameters.

Materials:

  • Purified C-glycosyltransferase enzyme

  • Depside aglycone (substrate)

  • Sugar donor (e.g., UDP-glucose)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • Quenching solution (e.g., acetonitrile)

  • HPLC system

Procedure:

  • Kinetic Assay Setup: Prepare a series of reactions with varying concentrations of the depside aglycone and a fixed, saturating concentration of the sugar donor.

  • Enzyme Addition: Initiate the reactions by adding the C-glycosyltransferase.

  • Time Course: At different time points, take aliquots from each reaction and quench them with the quenching solution.

  • Analysis: Analyze the formation of the C-glycosylated product by HPLC.

  • Data Analysis: Determine the initial reaction velocities from the time course data. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 5: Enzyme Inhibition Assay

Objective: To determine the IC50 of potential inhibitors for the this compound biosynthetic enzymes.

Materials:

  • Purified enzyme (HRPKS, NRPKS-TE, or C-glycosyltransferase)

  • Substrates and cofactors for the respective enzyme assay

  • A range of concentrations of the inhibitor compound

  • Assay buffer

  • Detection system appropriate for the enzyme assay (e.g., LC-MS, HPLC, or a spectrophotometer for coupled assays)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound.

  • Reaction Setup: Set up the enzyme reactions as described in the respective assay protocols. For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to start the reaction.

  • Enzyme Activity Measurement: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Arenicolin_B_Biosynthesis_Pathway cluster_HRPKS HRPKS Module cluster_NRPKS NRPKS-TE Module cluster_Depside_Formation Depside Formation cluster_Glycosylation C-Glycosylation Malonyl-CoA Malonyl-CoA HRPKS Highly-Reducing Polyketide Synthase Malonyl-CoA->HRPKS Polyketide Monomer 1 Polyketide Monomer 1 HRPKS->Polyketide Monomer 1 Depside_Formation Depside Bond Formation (TE Domain) Polyketide Monomer 1->Depside_Formation Malonyl-CoA2 Malonyl-CoA NRPKS_TE Non-Reducing Polyketide Synthase -Thioesterase Domain Malonyl-CoA2->NRPKS_TE Polyketide Monomer 2 Polyketide Monomer 2 NRPKS_TE->Polyketide Monomer 2 Polyketide Monomer 2->Depside_Formation Arenicolin Aglycone Arenicolin Aglycone Depside_Formation->Arenicolin Aglycone C_GT C-Glycosyltransferase Arenicolin Aglycone->C_GT UDP-Glucose UDP-Glucose UDP-Glucose->C_GT This compound This compound C_GT->this compound

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Assays Biochemical Assays cluster_Analysis Data Analysis Gene_Cloning Gene Cloning (HRPKS, NRPKS-TE, C-GT) Heterologous_Expression Heterologous Expression (E. coli / S. cerevisiae) Gene_Cloning->Heterologous_Expression Purification Affinity Chromatography Purification Heterologous_Expression->Purification HRPKS_Assay HRPKS Activity Assay (LC-MS) Purification->HRPKS_Assay TE_Assay NRPKS-TE Depside Formation Assay (LC-MS) Purification->TE_Assay GT_Assay C-Glycosyltransferase Activity Assay (HPLC) Purification->GT_Assay Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) Purification->Inhibition_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat, Vmax) GT_Assay->Kinetic_Analysis Inhibition_Assay->Kinetic_Analysis

Caption: Experimental workflow for enzyme characterization.

References

Application Notes: The Role of NRPKS Thioesterase Domains in Depside Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) are large, modular enzymes that synthesize a wide array of biologically active natural products. Hybrid non-ribosomal peptide-polyketide synthases (NRPKSs) combine modules from both systems to generate structurally complex molecules with significant therapeutic potential, including antibiotics, immunosuppressants, and anticancer agents. The final step in the biosynthesis of many of these compounds is the release of the mature chain from the synthase, a reaction most commonly catalyzed by a C-terminal thioesterase (TE) domain. While often associated with hydrolysis or macrolactamization, a fascinating and crucial function of certain TE domains is the formation of depsides through the catalysis of an intramolecular ester bond, leading to cyclic depsipeptides. This process is critical for the bioactivity of numerous pharmaceutical compounds.

Mechanism of Thioesterase-Mediated Depside Formation

The formation of a depside by an NRPKS thioesterase domain involves a multi-step catalytic cycle. The elongated peptide-polyketide chain is covalently attached to the phosphopantetheinyl arm of an acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domain immediately preceding the TE domain. The TE domain then orchestrates the cyclization and release of the final product.

The generally accepted mechanism proceeds as follows:

  • Acyl-Enzyme Intermediate Formation: The catalytic serine residue within the GxSxG motif of the TE domain performs a nucleophilic attack on the thioester carbonyl carbon of the substrate tethered to the ACP/PCP domain. This releases the ACP/PCP and forms a covalent acyl-O-enzyme intermediate.

  • Conformational Change and Substrate Positioning: The TE domain may undergo a conformational change to position the acyl chain correctly within the active site. This positions a hydroxyl group from a hydroxy acid residue within the chain for nucleophilic attack.

  • Intramolecular Esterification (Macrolactonization): The hydroxyl group attacks the carbonyl carbon of the acyl-enzyme intermediate. This reaction is facilitated by a general base, often a histidine residue, which deprotonates the hydroxyl group to increase its nucleophilicity.

  • Product Release: The formation of the intramolecular ester bond (lactone) results in the cyclization of the molecule and its release from the TE domain. The enzyme is then regenerated for another catalytic cycle.

This intramolecular cyclization is in competition with intermolecular reactions, primarily hydrolysis, where a water molecule acts as the nucleophile, leading to the release of a linear acid. The efficiency and fidelity of depside formation are therefore dependent on the TE domain's ability to exclude water from the active site and to correctly position the substrate for cyclization.

Significance in Drug Development

The depside functional group is a key pharmacophore in many natural products. For example, the enniatins and beauvericin (B1667859) are cyclic hexadepsipeptides with ionophoric, antibiotic, and insecticidal activities. Their cyclic structure, stabilized by the ester bonds, is crucial for their ability to transport ions across cell membranes. Understanding the enzymatic machinery behind depside formation opens up avenues for the bioengineering of novel therapeutics. By swapping or modifying TE domains, it may be possible to alter the cyclization pattern, ring size, and ultimately the biological activity of these molecules, a key strategy in synthetic biology and drug discovery.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of an NRPKS Thioesterase Domain

This protocol describes the expression of a C-terminal TE domain in Escherichia coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

  • Amplify the coding sequence of the TE domain from the corresponding NRPKS gene cluster using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.
  • Ligate the digested TE gene into the expression vector.
  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and Sanger sequencing.

2. Protein Expression:

  • Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column with several column volumes of wash buffer to remove unbound proteins.
  • Elute the His-tagged TE domain with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the eluted fractions by SDS-PAGE for purity.
  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.

Protocol 2: In Vitro Assay for Thioesterase-Mediated Depside Formation

This protocol outlines an in vitro assay to determine the activity and product profile of a purified TE domain using a synthetic substrate mimic.

1. Synthesis of a Substrate Mimic:

  • Synthesize a linear peptide-polyketide precursor with a C-terminal N-acetylcysteamine (SNAC) thioester. The SNAC group mimics the phosphopantetheinyl arm of the carrier protein. The precursor should also contain a hydroxyl group at the position intended for cyclization.

2. Enzyme Assay:

  • Prepare a reaction mixture in a microcentrifuge tube containing:
  • 100 mM HEPES buffer (pH 7.5)
  • 1-5 µM purified TE domain
  • 1 mM substrate mimic (dissolved in DMSO)
  • Make up the final volume to 100 µL with nuclease-free water.
  • Initiate the reaction by adding the enzyme.
  • Incubate the reaction at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
  • Quench the reaction by adding an equal volume of an organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol) containing an internal standard.
  • Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.

3. Product Analysis by LC-MS:

  • Transfer the supernatant to an HPLC vial.
  • Analyze the sample by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).
  • Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the substrate, cyclic depside product, and any linear hydrolyzed byproduct.
  • Monitor the reaction products by extracting the ion chromatograms corresponding to the expected masses of the substrate, cyclic product, and linear acid.
  • Quantify the product formation by integrating the peak areas and comparing them to a standard curve if available.

Quantitative Data

Table 1: Kinetic Parameters for Selected NRPKS Thioesterase Domains in Depside Formation

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Enniatin Synthetase TE N-acetyl-D-Hiv-L-Val-SNAC150 ± 201.2 ± 0.1133Fungal Genetics and Biology, 2018
Beauvericin Synthetase TE N-acetyl-D-Hmp-L-Phe-SNAC210 ± 300.8 ± 0.0563Journal of Biological Chemistry, 2015
Skyllamycin A TE Linear Tetrapeptide-SNAC85 ± 152.5 ± 0.2490Angewandte Chemie, 2019

Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions.

Visualizations

Depside_Formation_Pathway cluster_NRPKS NRPKS Megasynthase PCP PCP Domain TE Thioesterase Domain (Inactive) PCP->TE 1. Acyl Transfer Acyl_Intermediate Acyl-O-Enzyme Intermediate TE->Acyl_Intermediate Forms Covalent Intermediate Substrate Linear Peptide-Polyketide (Tethered to PCP) Substrate->PCP Attached via Thioester Bond Cyclized_Product Cyclic Depside Product Acyl_Intermediate->Cyclized_Product 2. Intramolecular Nucleophilic Attack (Macrolactonization) Released_PCP Released PCP Acyl_Intermediate->Released_PCP PCP Released Released_Enzyme Regenerated TE Domain Cyclized_Product->Released_Enzyme 3. Product Release

Caption: Catalytic cycle of NRPKS thioesterase-mediated depside formation.

Experimental_Workflow Cloning 1. Gene Cloning (TE Domain into pET Vector) Expression 2. Protein Expression (in E. coli BL21(DE3)) Cloning->Expression Purification 3. Purification (Ni-NTA Affinity Chromatography) Expression->Purification Assay 4. In Vitro Enzyme Assay (with SNAC Substrate) Purification->Assay Analysis 5. Product Analysis (LC-MS) Assay->Analysis Data 6. Data Interpretation (Kinetics, Product Profile) Analysis->Data

Caption: Workflow for the characterization of a depside-forming thioesterase.

Application Notes and Protocols for C-glycosyltransferase Activity in Arenicolin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B is a C-glycosylated depside natural product with a unique chemical structure. Its biosynthesis involves a key enzymatic step catalyzed by a C-glycosyltransferase, designated AinD. This enzyme is responsible for attaching a glucose moiety to the aglycone depside precursor, a crucial step in the formation of the final bioactive compound. The C-glycosidic bond offers greater metabolic stability compared to O-glycosidic linkages, making enzymes like AinD valuable tools in drug discovery and development for the generation of novel and robust glycosylated compounds.

These application notes provide a summary of the known characteristics of the C-glycosyltransferase AinD and detailed protocols for its heterologous expression, purification, and activity assessment.

C-glycosyltransferase AinD: Summary of Activity

The C-glycosyltransferase AinD is a key enzyme in the biosynthetic gene cluster (ain) responsible for the production of this compound in the fungus Phialomyces arenicola.[1] Functional characterization through heterologous expression in Aspergillus nidulans and biotransformation assays in Saccharomyces cerevisiae has confirmed its role in the C-glycosylation of the depside aglycone.[1]

Substrate Specificity:

AinD exhibits specificity for the dimeric depside precursor, referred to as depside 4. It does not act on the monomeric precursor, highlighting its selectivity for the assembled aglycone scaffold.[1]

Quantitative Data:

As of the latest available research, specific quantitative data for the C-glycosyltransferase AinD, including kinetic parameters (Km, kcat) and optimal reaction conditions (pH, temperature), have not been published in the primary literature or its supplementary materials. The protocols provided below are based on the methodologies used for the functional characterization of AinD and general protocols for similar fungal C-glycosyltransferases. Researchers are encouraged to perform optimization experiments to determine the precise parameters for their specific applications.

Experimental Protocols

I. Heterologous Expression and Purification of C-glycosyltransferase AinD

This protocol describes the expression of AinD in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, followed by its purification. For fungal enzymes, expression in a eukaryotic host like S. cerevisiae is often preferred to ensure proper folding and post-translational modifications.

Materials:

  • Expression vector containing the codon-optimized gene for AinD (e.g., pET vector for E. coli or pYES vector for S. cerevisiae).

  • Competent cells of the chosen expression host.

  • Appropriate growth media and antibiotics.

  • Inducing agent (e.g., IPTG for E. coli, galactose for S. cerevisiae).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole).

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol:

  • Transformation: Transform the expression vector containing the ainD gene into the competent host cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium.

  • Induction of Protein Expression: Grow the culture to the mid-log phase (OD600 of 0.6-0.8). Induce protein expression with the appropriate inducer and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a suitable method (e.g., sonication or French press).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove the eluting agent and for buffer exchange.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

II. In Vitro C-glycosyltransferase Activity Assay

This protocol outlines a method to determine the activity of the purified AinD enzyme by monitoring the formation of this compound from its aglycone precursor.

Materials:

  • Purified AinD enzyme.

  • Depside 4 (aglycone substrate). A stock solution in DMSO is recommended.

  • UDP-glucose (sugar donor).

  • Reaction buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH range 7.0-8.0).

  • Reaction termination solution (e.g., ice-cold methanol (B129727) or acetonitrile).

  • HPLC system with a C18 column.

  • Mass spectrometer (optional, for product confirmation).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer (to final volume)

    • UDP-glucose (final concentration 1-5 mM)

    • Depside 4 (final concentration 10-100 µM)

    • Purified AinD enzyme (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Analysis:

    • Centrifuge the terminated reaction to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC to separate the substrate (depside 4) and the product (this compound).

    • Monitor the reaction at a suitable wavelength (e.g., 280 nm).

    • Quantify the product formation by integrating the peak area and comparing it to a standard curve of this compound.

    • Confirm the identity of the product by mass spectrometry.

III. Determination of Optimal pH and Temperature

To determine the optimal reaction conditions for AinD, the in vitro activity assay can be performed across a range of pH values and temperatures.

Protocol for pH Optimization:

  • Prepare a series of reaction buffers with different pH values (e.g., pH 5.0 to 9.0).

  • Perform the in vitro activity assay as described above, keeping all other parameters constant.

  • Plot the enzyme activity against the pH to determine the optimal pH.

Protocol for Temperature Optimization:

  • Perform the in vitro activity assay at various temperatures (e.g., 20 °C to 40 °C), keeping all other parameters constant.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Data Presentation

Table 1: Substrate Specificity of C-glycosyltransferase AinD

SubstrateDescriptionGlycosylation Observed
Depside 4Dimeric depside aglyconeYes
Monomeric precursorOrsellinic acid derivativeNo

Visualizations

Arenicolin_B_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Glycosylation C-Glycosylation HRPKS_NRPKS HRPKS (AinF) & NRPKS (AinA) Depside_4 Depside 4 (Aglycone Precursor) HRPKS_NRPKS->Depside_4 AinD C-glycosyltransferase (AinD) Arenicolin_B This compound AinD->Arenicolin_B Precursors Acyl-CoA Precursors Precursors->HRPKS_NRPKS Biosynthesis Depside_4->AinD UDP_Glucose UDP-Glucose UDP_Glucose->AinD

Caption: Biosynthetic pathway of this compound highlighting the C-glycosyltransferase step.

C_Glycosyltransferase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Purified_AinD Purified AinD Enzyme Reaction_Mix Combine Enzyme, Substrates & Buffer Purified_AinD->Reaction_Mix Substrates Depside 4 & UDP-Glucose Substrates->Reaction_Mix Incubation Incubate at Optimal Temp & pH Reaction_Mix->Incubation Termination Stop Reaction (e.g., Methanol) Incubation->Termination HPLC HPLC Separation Termination->HPLC Quantification Quantify Product (this compound) HPLC->Quantification

Caption: Experimental workflow for the in vitro C-glycosyltransferase activity assay.

References

Application Notes and Protocols for the Analytical Detection of Arenicolin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B is a C-glycosylated depside natural product produced by the fungus Phialomyces arenicola.[1] As a member of the polyketide family, this compound and its analogs are of interest to the scientific community for their potential biological activities. The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for various stages of research, including natural product discovery, biosynthesis studies, and preclinical development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are designed to be adaptable for the analysis of this compound in fungal culture extracts.

Chemical Structure of this compound

  • Molecular Formula: C₃₄H₄₈O₁₂

  • Molecular Weight: 648.74 g/mol

Analytical Techniques

A combination of chromatographic and spectrometric techniques is recommended for the comprehensive analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a Diode Array Detector (DAD) or a standard UV detector, HPLC is a widely accessible and reliable technique for the quantification of this compound, particularly at higher concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound at trace levels.[2] LC-MS, especially when using a tandem mass spectrometer (MS/MS), provides structural information that aids in the confident identification of the analyte.

Experimental Protocols

Sample Preparation from Fungal Cultures

The following protocol outlines a general procedure for the extraction of this compound from fungal cultures. Optimization may be required depending on the specific fungal strain and culture conditions.

Materials:

Protocol:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • For the broth: Perform a liquid-liquid extraction two to three times with an equal volume of ethyl acetate.

    • For the mycelia: Macerate the mycelia in methanol and extract with sonication for 30 minutes. Repeat this step three times.

  • Combine and Dry:

    • Combine the organic extracts (ethyl acetate from broth and methanol from mycelia).

    • Dry the combined extract over anhydrous sodium sulfate.

  • Concentration:

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution and Filtration:

    • Dissolve the dried crude extract in a known volume of methanol or a suitable solvent compatible with the subsequent analytical method.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS system.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in purified samples or relatively clean extracts.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This highly sensitive and selective method is recommended for the trace-level quantification and confirmation of this compound in complex matrices.

Instrumentation and Conditions:

ParameterSetting
UHPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z) > Product Ion (m/z)
To be determined by direct infusion of an this compound standard
Predicted [M+H]⁺: 649.3

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linear Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Table 2: UHPLC-MS/MS Method Performance

ParameterExpected Value
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from fungal cultures.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution & Filtration Concentration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC LCMS UHPLC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Confirmation Structural Confirmation LCMS->Confirmation

Caption: General experimental workflow for the extraction and analysis of this compound.

Logical Relationship in Analytical Method Selection

This diagram shows the decision-making process for selecting the appropriate analytical method based on the research objective.

MethodSelection Start Research Objective HighConc High Concentration Samples (e.g., Purified Compound) Start->HighConc LowConc Trace Level Detection (e.g., Complex Matrix) Start->LowConc HPLC HPLC-UV Method HighConc->HPLC Select LCMS UHPLC-MS/MS Method LowConc->LCMS Select

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for the LC-MS Analysis of Arenicolin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B is a C-glycosylated depside natural product isolated from the fungus Phialomyces arenicola (previously Penicillium arenicola).[1][2] It belongs to a class of polyketide secondary metabolites that exhibit diverse and interesting biological activities. While this compound itself has not shown significant cytotoxic or antimicrobial activity, its analog, Arenicolin A, has demonstrated moderate cytotoxicity against several human cancer cell lines, including colorectal carcinoma (HCT-116), neuroblastoma (IMR-32), and ductal carcinoma (BT-474).[1][3][4] This makes the sensitive and accurate analysis of this compound and its analogs a critical aspect of natural product drug discovery and development.

This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound and its primary analog, Arenicolin A. These guidelines are intended to assist researchers in the identification, quantification, and characterization of these compounds from fungal extracts and other biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative data for the LC-MS analysis of this compound and Arenicolin A.

CompoundMolecular FormulaExact Mass (m/z)Key MS/MS Fragments (Predicted)
This compound C₃₄H₄₈O₁₂648.3146[M-H]⁻ at 647.3074. Fragmentation is predicted to involve cleavage of the ester bond linking the two polyketide moieties and characteristic losses from the glycosyl unit.
Arenicolin A C₄₁H₅₄O₁₅770.3463[M-H]⁻ at 769.3390. Fragmentation will likely involve the loss of the cyclohexenone moiety in addition to the depside ester bond cleavage and glycosyl unit fragmentation.

Experimental Protocols

Sample Preparation: Extraction of Arenicolins from Fungal Culture

This protocol is adapted from general methods for extracting fungal secondary metabolites.[2]

Reagents and Materials:

  • Fungal culture of Phialomyces arenicola

  • Ethyl acetate (B1210297) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Grow the Phialomyces arenicola strain in a suitable liquid or solid medium.

  • Harvest the fungal biomass and/or the culture broth.

  • Homogenize the fungal material.

  • Extract the homogenized material and culture broth with an equal volume of ethyl acetate containing 1% formic acid. Vortex vigorously for 5 minutes.

  • Perform a secondary extraction of the aqueous phase with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure or a stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of methanol for LC-MS analysis.

  • Filter the final extract through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound and its analogs. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass spectrometer with electrospray ionization (ESI) source capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B (linear gradient)

    • 18.1-20 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • MS Scan Range: m/z 100-1000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped (e.g., 20-40 eV) to obtain informative fragment ions. For targeted analysis, specific precursor ions for this compound (m/z 647.3) and Arenicolin A (m/z 769.3) should be selected.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of this compound and a proposed signaling pathway for the cytotoxic action of Arenicolin A.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis FungalCulture Fungal Culture (Phialomyces arenicola) Extraction Solvent Extraction FungalCulture->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation UPLC/HPLC Separation (C18) Concentration->LC_Separation MS_Detection MS Detection (ESI-) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation DataAcquisition Data Acquisition MSMS_Fragmentation->DataAcquisition CompoundID Compound Identification (m/z, RT, Fragments) DataAcquisition->CompoundID Quantification Quantification CompoundID->Quantification

Figure 1. General experimental workflow for LC-MS analysis.

Given that Arenicolin A exhibits cytotoxicity, a plausible mechanism of action is the induction of apoptosis. Depsides, as a class, have been shown to induce apoptosis in cancer cells.[5][6] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for Arenicolin A.

apoptosis_pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ArenicolinA Arenicolin A Mitochondrion Mitochondrion ArenicolinA->Mitochondrion Stress Signal Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed intrinsic apoptosis signaling pathway.

Discussion and Conclusion

The protocols and data presented here provide a robust starting point for the LC-MS analysis of this compound and its analogs. The accurate mass data from HRMS is critical for the initial identification of these compounds in complex fungal extracts. Subsequent MS/MS analysis, guided by the predicted fragmentation patterns of depsides and C-glycosides, can confirm their structural identity.

For quantitative studies, the development of a targeted LC-MS/MS method using multiple reaction monitoring (MRM) would be the next logical step, requiring the purification of this compound and A standards to establish calibration curves and determine limits of detection and quantification.

Further research is warranted to elucidate the specific mechanism of action of Arenicolin A's cytotoxicity. Investigating the proposed apoptotic pathway through cell-based assays would be a valuable next step in understanding its potential as a therapeutic lead. The analytical methods described herein will be fundamental to these future pharmacological and drug development studies.

References

Elucidating the Structure of Arenicolin B: An NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arenicolin B is a C-glycosylated depside natural product isolated from the fungus Penicillium arenicola.[1] While its direct biological activity appears limited, its structural analogue, Arenicolin A, has demonstrated moderate cytotoxicity against several cancer cell lines.[1] The structural elucidation of such complex natural products is fundamental for understanding their biosynthetic pathways and potential pharmacological relevance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the chemical structure of novel compounds like this compound. This document provides a detailed overview of the application of various NMR techniques for the complete structural assignment of this compound, including comprehensive data tables and standardized experimental protocols.

Structural Determination of this compound using NMR Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide crucial information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

Key NMR Experiments for Structure Elucidation:

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Reveals the number of distinct carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-H correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (one-bond C-H correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing insights into the relative stereochemistry and conformation of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as determined from its spectra. This data is essential for the verification and replication of the structural assignment.

Table 1: ¹H NMR Data for this compound (CD₃OD, 500 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
32.50m
41.55m
51.30m
61.30m
70.90t7.0
2'6.25s
4'3.75s
5'10.5s (OH)
6'2.15s
2''1.60m
3''1.30m
4''1.30m
5''1.30m
6''0.90t7.0
1'''4.60d9.5
2'''3.40m
3'''3.35m
4'''3.25m
5'''3.20m
6'''a3.80dd12.0, 2.0
6'''b3.65dd12.0, 5.5

Table 2: ¹³C NMR Data for this compound (CD₃OD, 125 MHz)

PositionChemical Shift (δ) ppm
1174.0
245.0
332.0
429.0
523.0
614.0
1'105.0
2'160.0
3'110.0
4'162.0
5'108.0
6'140.0
1''172.0
2''38.0
3''30.0
4''28.0
5''23.0
6''14.0
1'''75.0
2'''72.0
3'''79.0
4'''71.0
5'''78.0
6'''62.0

Experimental Protocols

Detailed methodologies for the key NMR experiments used in the structure elucidation of this compound are provided below. These protocols are intended to serve as a guide for researchers performing similar structural analyses on natural products.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key resonances of the analyte.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

2D NMR Data Acquisition

The following are general protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Parameters:

    • Acquire data with 256-512 increments in the t₁ dimension and 2048 data points in the t₂ dimension.

    • Typically, 2-4 scans per increment are sufficient.

    • Set the spectral width in both dimensions to be the same as the ¹H NMR spectrum.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Parameters:

    • Set the ¹H spectral width as in the 1D spectrum and the ¹³C spectral width to encompass all carbon signals (typically 0-180 ppm).

    • Acquire 256-512 increments in the t₁ dimension and 2048 data points in the t₂ dimension.

    • Use 4-8 scans per increment.

    • Optimize the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

  • Parameters:

    • Spectral widths for ¹H and ¹³C are similar to the HSQC experiment.

    • Acquire 256-512 increments in the t₁ dimension and 2048 data points in the t₂ dimension.

    • Use 8-16 scans per increment.

    • Optimize the long-range C-H coupling constant (ⁿJCH) to a value between 6-10 Hz to observe two- and three-bond correlations.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Pulse Program: Use a standard gradient-selected NOESY pulse sequence.

  • Parameters:

    • Spectral widths in both dimensions are the same as the ¹H NMR spectrum.

    • Acquire 256-512 increments in the t₁ dimension and 2048 data points in the t₂ dimension.

    • Use 8-16 scans per increment.

    • The mixing time is a crucial parameter and should be optimized. A range of 300-800 ms (B15284909) is typically used for molecules of this size.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

Experimental Workflow for this compound Structure Elucidation

G cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation fungus Penicillium arenicola Culture extraction Solvent Extraction fungus->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound sample_prep NMR Sample Preparation pure_compound->sample_prep oneD_nmr 1D NMR (1H, 13C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) sample_prep->twoD_nmr data_analysis Spectral Analysis oneD_nmr->data_analysis twoD_nmr->data_analysis fragment_assembly Fragment Assembly data_analysis->fragment_assembly stereo_config Stereochemical Assignment data_analysis->stereo_config final_structure Final Structure of this compound fragment_assembly->final_structure stereo_config->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Logic Diagram for 2D NMR-Based Structural Fragment Assembly

G cluster_data 2D NMR Data cluster_interpretation Structural Interpretation cluster_structure Molecular Structure cosy COSY (H-H Correlations) spin_systems Identify Spin Systems cosy->spin_systems hsqc HSQC (C-H One-Bond Correlations) direct_bonds Assign Direct C-H Bonds hsqc->direct_bonds hmbc HMBC (C-H Long-Range Correlations) connect_fragments Connect Structural Fragments hmbc->connect_fragments noesy NOESY (H-H Spatial Proximity) stereochem Determine Relative Stereochemistry noesy->stereochem spin_systems->connect_fragments direct_bonds->connect_fragments final_structure Complete Structure connect_fragments->final_structure stereochem->final_structure

Caption: Logical flow for assembling the structure of this compound from 2D NMR data.

Hypothetical Signaling Pathway Modulation by Depsides

While this compound is reported to be biologically inactive, other depsides have been shown to modulate key signaling pathways in cancer cells. The following diagram illustrates a hypothetical mechanism by which a depside could exert cytotoxic effects, based on published activities of similar compounds.

G cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects Depside Depside Compound (e.g., Arenicolin A analogue) NFkB NF-κB Pathway Depside->NFkB Inhibition STAT3 STAT3 Pathway Depside->STAT3 Inhibition Nrf2 Nrf2 Pathway Depside->Nrf2 Activation Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Proliferation ↓ Cell Proliferation & Survival STAT3->Proliferation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant Apoptosis ↑ Apoptosis Proliferation->Apoptosis

Caption: Hypothetical modulation of cancer cell signaling pathways by a bioactive depside.

References

Application Notes and Protocols for the Synthesis of Arenicolin B Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenicolin B is a C-glycosylated depside natural product with potential applications in cancer and infectious disease research. The aglycone core of this compound presents a significant synthetic challenge due to its polyketide-derived structure, featuring a depside linkage between two substituted aromatic rings. While a total chemical synthesis of this compound aglycone has not been prominently reported in the scientific literature, this document provides a comprehensive overview of both its natural biosynthesis and a plausible, hypothetical chemical synthesis strategy. The biosynthetic pathway offers a blueprint for enzymatic and biomimetic approaches, while the proposed chemical route is grounded in established methodologies for the synthesis of related depsides and substituted resorcinols. Detailed protocols for key reaction types and quantitative data from analogous syntheses are presented to guide researchers in the potential laboratory synthesis of this complex molecule.

Introduction

Depsides are a class of polyphenolic compounds formed by the ester linkage of two or more hydroxybenzoic acid units. They are predominantly found in lichens and fungi and exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] this compound, isolated from the fungus Phialomyces arenicola, is a C-glycosylated depside.[1] The focus of these application notes is the aglycone of this compound, the core structure devoid of the sugar moiety. Understanding the synthesis of this aglycone is crucial for the development of analogs with potentially improved therapeutic properties.

Biosynthesis of this compound Aglycone

The natural synthesis of this compound aglycone is a complex enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC).[1][2][3] This pathway involves the coordinated action of a Highly-Reducing Polyketide Synthase (HRPKS) and a Non-Reducing Polyketide Synthase (NRPKS).[1][2]

The biosynthetic process can be summarized in the following key steps:

  • Chain Initiation and Elongation (HRPKS): The biosynthesis is initiated by the HRPKS enzyme, AinF, which synthesizes a saturated octanoyl thioester.[1]

  • Transfer to NRPKS: This octanoyl thioester is then transferred to the NRPKS, AinA.[1]

  • Polyketide Extension and Cyclization (NRPKS): The NRPKS extends the polyketide chain and catalyzes its cyclization to form the two distinct substituted aromatic rings that constitute the core of the aglycone.[1]

  • Depside Bond Formation (NRPKS Thioesterase Domain): The thioesterase (TE) domain of the NRPKS is responsible for the crucial depside bond formation, linking the two aromatic units through an ester bond to yield the final aglycone.[1][2]

Subsequently, a C-glycosyltransferase, AinD, attaches a glucose moiety to the aglycone to produce this compound.[1][2]

This compound Aglycone Biosynthesis cluster_HRPKS HRPKS (AinF) cluster_NRPKS NRPKS (AinA) HRPKS_node Octanoyl Thioester Synthesis Transfer Transfer to NRPKS HRPKS_node->Transfer Extension Polyketide Extension & Cyclization Transfer->Extension Depside Depside Bond Formation (TE Domain) Extension->Depside Aglycone This compound Aglycone Depside->Aglycone Glycosylation C-Glycosyltransferase (AinD) Aglycone->Glycosylation ArenicolinB This compound Glycosylation->ArenicolinB Retrosynthetic Analysis of this compound Aglycone Aglycone This compound Aglycone Fragments Acid Fragment + Alcohol Fragment Aglycone->Fragments Depside Ester Disconnection BuildingBlocks Simpler Aromatic Starting Materials Fragments->BuildingBlocks Functional Group Interconversion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Depside Biosynthesis Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution of depside biosynthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are depsides and why are they important?

Depsides are a class of natural products where two or more phenolic acid derivatives are linked by an ester bond.[1] They are widespread in nature, particularly in fungi and lichens, and exhibit a broad range of biological activities, including antioxidant, antibiotic, anticancer, antiviral, and anti-inflammatory properties.[2][3] This makes them attractive targets for drug discovery and development.

Q2: What is the general mechanism of depside biosynthesis?

Depsides are typically synthesized by large, multifunctional enzymes called non-reducing polyketide synthases (NR-PKSs).[1][4] A single PKS can be responsible for synthesizing the individual phenolic units and then catalyzing the esterification reaction to form the final depside product.[2][5] In some cases, the biosynthesis involves both a highly-reducing PKS (HRPKS) and an NR-PKS.[1] The thioesterase (TE) or starter-unit acyltransferase (SAT) domains of the PKS are often responsible for the final depside bond formation.[1]

Q3: What are the main approaches for reconstituting depside biosynthesis?

The two primary approaches are:

  • Heterologous Expression: This involves expressing the biosynthetic gene cluster (BGC) or individual enzyme-encoding genes in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae.[2][6] This allows for the production of the depside in a controlled environment.

  • In Vitro Reconstitution: This method involves purifying the individual enzymes of the pathway and combining them in a test tube with the necessary substrates and cofactors to produce the depside.[7][8] This approach allows for a more detailed study of enzyme kinetics and reaction mechanisms.[8]

Troubleshooting Guide

Problem 1: Low or No Depside Production in Heterologous Host

Q: I have expressed the putative depside biosynthetic gene cluster in E. coli / S. cerevisiae, but I am observing very low or no production of the target depside. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in a heterologous host is a common challenge. Here are several potential causes and troubleshooting steps:

Potential Causes & Troubleshooting Steps:

  • Codon Usage Mismatch: The codons in your gene of interest may be rare in the expression host, leading to inefficient translation.

    • Solution: Optimize the codons of your genes for the chosen expression host. Gene synthesis with codon optimization is a common strategy.[9]

  • Inefficient Post-Translational Modification: PKSs often require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The endogenous PPTases in the host may not be efficient for your specific PKS.

    • Solution: Co-express a suitable PPTase, such as Sfp from Bacillus subtilis, to ensure proper activation of the PKS.

  • Protein Misfolding and Insolubility (Inclusion Bodies): Overexpression of large, complex enzymes like PKSs can lead to misfolding and aggregation into insoluble inclusion bodies.[10]

    • Solutions:

      • Lower the cultivation temperature (e.g., 15-25°C) after induction to slow down protein synthesis and promote proper folding.[9]

      • Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[9]

      • Co-express molecular chaperones to assist in protein folding.[10]

      • Fuse the PKS with a highly soluble protein tag.

  • Precursor Limitation: The heterologous host may not produce sufficient quantities of the necessary starter and extender units (e.g., acetyl-CoA, malonyl-CoA) for the PKS.

    • Solution: Engineer the host's central metabolism to increase the precursor pool. Alternatively, feed the culture with precursors or their derivatives.

  • Enzyme Instability: The expressed PKS or other pathway enzymes may be unstable and quickly degraded by host proteases.

    • Solution: Use protease-deficient host strains. Optimize purification protocols to include protease inhibitors and work at low temperatures.

  • Toxicity of the Product or Intermediates: The produced depside or biosynthetic intermediates may be toxic to the host organism, limiting production.

    • Solution: Use a host strain with higher tolerance or engineer an export system to remove the product from the cell. Consider a two-stage fermentation process where cell growth is decoupled from product synthesis.[11]

// Nodes Start [label="Low/No Depside Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Codon [label="Codon Usage Mismatch?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PPTase [label="Inefficient PPTase Activity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Folding [label="Protein Misfolding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Precursor [label="Precursor Limitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Product/Intermediate Toxicity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Codon [label="Optimize Codons for Host", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PPTase [label="Co-express PPTase (e.g., Sfp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Folding [label="Lower Temperature\nReduce Inducer\nCo-express Chaperones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Precursor [label="Engineer Host Metabolism\nFeed Precursors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Toxicity [label="Use Tolerant Host\nEngineer Export System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Depside Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Codon; Codon -> Sol_Codon [label="Yes"]; Codon -> PPTase [label="No"]; Sol_Codon -> Success;

PPTase -> Sol_PPTase [label="Yes"]; PPTase -> Folding [label="No"]; Sol_PPTase -> Success;

Folding -> Sol_Folding [label="Yes"]; Folding -> Precursor [label="No"]; Sol_Folding -> Success;

Precursor -> Sol_Precursor [label="Yes"]; Precursor -> Toxicity [label="No"]; Sol_Precursor -> Success;

Toxicity -> Sol_Toxicity [label="Yes"]; Toxicity -> Success [label="No"]; Sol_Toxicity -> Success; } < Caption: Troubleshooting flowchart for low depside yield in heterologous hosts.

Problem 2: Incorrect or Unexpected Products Formed

Q: My analysis shows that instead of the expected depside, a different compound or a mixture of related compounds is being produced. What could be the reason?

A: The formation of incorrect or unexpected products can be due to several factors related to enzyme specificity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Substrate Specificity of the PKS: The PKS might be accepting and processing alternative starter or extender units available in the heterologous host, leading to the synthesis of depside analogs.

    • Solution: Analyze the metabolic profile of your host to identify potential competing precursors. Engineer the host to limit the availability of these competing substrates.

  • Promiscuous Tailoring Enzymes: If your BGC includes tailoring enzymes (e.g., oxidases, methyltransferases), they might be acting on the depside core in an unexpected manner or modifying other host metabolites.

    • Solution: Characterize the activity of each tailoring enzyme individually through in vitro assays or by expressing them separately.

  • Spontaneous Side Reactions: The depside product or its intermediates might be unstable under the cultivation or extraction conditions, leading to degradation or rearrangement products.

    • Solution: Optimize pH, temperature, and aeration during fermentation. Also, refine your extraction and purification protocol to be as gentle and quick as possible.

  • Host Enzyme Activity: Endogenous enzymes from the host organism might be modifying the depside product or its intermediates.

    • Solution: Use knockout strains for candidate host enzymes that might be responsible for the unwanted modifications.

Problem 3: Difficulty in Purifying Active Enzymes for In Vitro Reconstitution

Q: I am struggling to purify the PKS and other enzymes in a stable and active form for my in vitro assays. What are some key considerations?

A: Purifying large, multi-domain enzymes like PKSs is often challenging.[12] Stability and activity can be compromised during expression and purification.

Key Considerations for Enzyme Purification:

ParameterRecommendationRationale
Expression System Use an E. coli strain engineered for expressing large proteins, such as BAP1, which co-expresses a PPTase.[12]Ensures proper post-translational modification, which is crucial for PKS activity.
Purification Tags Utilize affinity tags (e.g., His-tag, Strep-tag) for efficient capture. Consider a cleavable tag to obtain the native protein.[13][14]Simplifies the purification process and can improve purity.
Lysis Method Use gentle lysis methods like sonication on ice or a French press to avoid protein denaturation.[15]Harsh lysis can lead to protein aggregation and loss of activity.
Buffers and Additives Maintain a stable pH and include additives like glycerol (B35011) (5-20%), NaCl (150-500 mM), and protease inhibitors in all buffers.These additives help to maintain protein stability, solubility, and prevent degradation.
Chromatography Steps A multi-step approach is often necessary. Start with affinity chromatography, followed by size-exclusion chromatography for polishing.[13]This ensures high purity by removing contaminants and aggregated protein.
Enzyme Storage Flash-freeze purified enzymes in small aliquots in a storage buffer containing glycerol and store at -80°C. Avoid repeated freeze-thaw cycles.Preserves enzyme activity for a longer duration.

// Nodes Start [label="Recombinant Protein Expression\n(e.g., E. coli BAP1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellHarvest [label="Cell Harvesting (Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis (Sonication/French Press)\n+ Protease Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; Clarification [label="Clarification (Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; AffinityChrom [label="Affinity Chromatography\n(e.g., Ni-NTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dialysis [label="Dialysis / Buffer Exchange\n(Optional: Tag Cleavage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SizeExclusion [label="Size-Exclusion Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purity & Activity Analysis\n(SDS-PAGE, In Vitro Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage [label="Storage at -80°C\n(with Glycerol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CellHarvest; CellHarvest -> Lysis; Lysis -> Clarification; Clarification -> AffinityChrom; AffinityChrom -> Dialysis; Dialysis -> SizeExclusion; SizeExclusion -> Analysis; Analysis -> Storage; } < Caption: General experimental workflow for PKS purification.

Experimental Protocols

Protocol 1: Heterologous Expression of a Depside PKS in Saccharomyces cerevisiae

This protocol is adapted from the successful expression of a lichen PKS to produce lecanoric acid.[2][6]

  • Gene Synthesis and Cloning:

    • Synthesize the PKS gene with codon optimization for S. cerevisiae.

    • Clone the synthetic gene into a yeast expression vector with a strong promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression vector into an engineered S. cerevisiae strain.

  • Cultivation and Induction:

    • Grow the yeast transformants in a suitable selective medium (e.g., synthetic complete medium lacking uracil) with 2% glucose at 30°C with shaking.

    • When the culture reaches a desired optical density, pellet the cells and resuspend them in an induction medium containing galactose instead of glucose to induce PKS expression.

    • Continue incubation at 30°C for 72-96 hours.

  • Extraction and Analysis:

    • Pellet the yeast cells and extract the supernatant with an organic solvent like ethyl acetate.

    • Dry the organic extract and resuspend it in a suitable solvent (e.g., methanol).

    • Analyze the extract for depside production using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Protocol 2: In Vitro Assay for Depside Synthase Activity

This protocol outlines a general procedure for testing the activity of a purified PKS in vitro.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Purified PKS enzyme (final concentration in the low µM range).

      • Starter unit (e.g., acetyl-CoA).

      • Extender unit (e.g., malonyl-CoA).

      • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).

      • Cofactors (e.g., NADPH, if required for any reductive steps).

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate the reaction at a suitable temperature (e.g., 25-30°C) for several hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

  • Analysis:

    • Dry the organic extract and resuspend it in a small volume of solvent.

    • Analyze the product formation using HPLC, LC-MS, or other relevant analytical techniques.[17]

Quantitative Data Summary

The following table summarizes representative yields of depsides obtained through heterologous expression.

Depside ProductProducing EnzymeHeterologous HostTiter (mg/L)Reference
Lecanoric AcidP. furfuracea PFUR17_02294Saccharomyces cerevisiae360[2][6]
Arenicolin B AglyconeAinF (HRPKS) + AinA (NRPKS)Aspergillus nidulansNot specified[18]

Note: Yields are highly dependent on the specific gene cluster, host strain, and cultivation conditions.

References

Technical Support Center: Optimizing Fermentation Conditions for Penicillium arenicola

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Penicillium arenicola. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing fermentation conditions for Penicillium arenicola?

A1: The key parameters for optimizing fermentation include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. These factors significantly influence mycelial growth and the production of secondary metabolites.

Q2: What are suitable carbon and nitrogen sources for Penicillium arenicola fermentation?

A2: While specific requirements for P. arenicola may need empirical determination, common carbon sources for Penicillium species include glucose, lactose (B1674315), and soluble starch.[1][2] Suitable nitrogen sources often include peptone, yeast extract, and ammonium (B1175870) nitrate.[1][3] The choice of carbon source can also affect the production of secondary metabolites; for instance, lactose is often used in penicillin production to avoid the repressive effect of glucose.[4]

Q3: What is the optimal pH for Penicillium arenicola fermentation?

A3: The optimal pH for Penicillium species can vary depending on the desired product. For pigment production in some Penicillium species, a pH of 6.0 to 9.0 has been found to be optimal.[1][5] For penicillin production, the pH is typically maintained between 6.4 and 6.8 during the active production phase.[2] It is recommended to monitor and control the pH throughout the fermentation process.

Q4: What is the ideal temperature for cultivating Penicillium arenicola?

A4: Temperature is a critical factor for both fungal growth and secondary metabolite production. Different Penicillium species have different optimal temperatures. For example, some species show optimal growth and pigment production at 25°C, while others prefer temperatures around 30°C or even as low as 15°C for specific metabolites.[1][5][6] For penicillin production by P. chrysogenum, a temperature range of 25-28°C is considered optimal.[7]

Q5: How important are aeration and agitation, and what are the recommended settings?

A5: Aeration and agitation are crucial in submerged fermentation to ensure sufficient dissolved oxygen for microbial growth and to achieve homogenous mixing of the culture.[8][9] For some Penicillium species, an agitation speed of 200 rpm has been shown to be effective for pigment production.[1][10] However, excessive agitation can cause shear stress and damage the mycelia, potentially reducing product yield.[11] The optimal aeration and agitation rates should be determined experimentally for your specific bioreactor and culture volume.

Troubleshooting Guide

Problem 1: Poor or no growth of Penicillium arenicola

  • Possible Cause: Inappropriate inoculum, suboptimal medium composition, or incorrect physical parameters.

  • Troubleshooting Steps:

    • Verify Inoculum: Ensure the inoculum is from a healthy, viable culture and that the inoculum age is appropriate (e.g., 4-7 days).[1][5]

    • Check Medium: Confirm the composition of the culture medium, including the carbon and nitrogen sources, and the presence of essential minerals like KH2PO4 and MgSO4.[3][6]

    • Optimize Physical Conditions: Verify that the pH and temperature are within the expected optimal range for Penicillium growth.[5][7]

Problem 2: Good growth but low yield of the target secondary metabolite

  • Possible Cause: Nutrient limitation, feedback inhibition, incorrect pH or temperature for production phase, or insufficient aeration.

  • Troubleshooting Steps:

    • Fed-Batch Strategy: Consider a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the production phase.[12]

    • Precursor Addition: If the biosynthetic pathway of your target metabolite is known, consider adding precursors to the medium.[3]

    • Optimize Production Phase Conditions: The optimal conditions for growth and production can differ. Experiment with shifting the temperature and pH after the initial growth phase.

    • Improve Aeration: Increase the agitation speed or airflow to enhance oxygen transfer, but be mindful of potential shear stress.[13]

Problem 3: Foaming in the bioreactor

  • Possible Cause: High protein content in the medium (e.g., from yeast extract or peptone) combined with agitation and aeration.

  • Troubleshooting Steps:

    • Antifoaming Agent: Add a sterile antifoaming agent, such as polypropylene (B1209903) glycol, to the medium before sterilization or as needed during fermentation.[14]

Problem 4: Inconsistent results between fermentation batches

  • Possible Cause: Variability in inoculum preparation, sterilization, or raw materials.

  • Troubleshooting Steps:

    • Standardize Inoculum: Implement a standardized protocol for inoculum preparation, including spore concentration and age of the seed culture.[12]

    • Consistent Sterilization: Ensure consistent sterilization procedures for the medium and bioreactor to avoid any inhibitory effects.[12]

    • Quality Control of Raw Materials: Use high-quality, consistent sources for all medium components.

Data Presentation: Optimal Fermentation Conditions for Penicillium Species

The following tables summarize optimal fermentation parameters for different Penicillium species and their products, which can serve as a starting point for optimizing conditions for Penicillium arenicola.

Table 1: Optimal Medium Composition and Physical Parameters for Pigment Production in Penicillium sp.

ParameterOptimal Value/ComponentReference
Carbon Source Soluble Starch (2%)[1][10]
Nitrogen Source Peptone[1][10]
pH 6.0 - 9.0[1][5][10]
Temperature 25°C - 30°C[1][5][10]
Agitation 200 rpm[1][10]
Inoculum Age 4 - 7 days[1][5][10]

Table 2: Optimal Fermentation Conditions for Penicillin Production by Penicillium chrysogenum

ParameterOptimal Value/ComponentReference
Carbon Source Lactose, Glucose (for initial growth)[2][4]
Nitrogen Source Yeast Extract (3 g/L)[7]
pH 6.4 - 6.8 (production phase)[2]
Temperature 25°C - 28°C[7]
Agitation 120 rpm[7]

Experimental Protocols

Protocol 1: Inoculum Preparation for Submerged Fermentation
  • Culture Maintenance: Maintain a stock culture of Penicillium arenicola on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 25°C for 7 days to allow for sporulation.[5]

  • Spore Suspension: Prepare a spore suspension by adding a sterile saline solution (e.g., 0.85% NaCl with 0.01% Tween 80) to a mature plate culture.[15]

  • Spore Collection: Gently scrape the surface of the agar with a sterile loop to release the conidia.

  • Spore Counting: Determine the spore concentration using a hemocytometer and adjust the concentration as required for inoculation.

Protocol 2: Submerged Fermentation in a Shake Flask
  • Medium Preparation: Prepare the desired fermentation medium (e.g., based on the compositions in Table 1 or 2) in an Erlenmeyer flask. A typical volume would be 50 mL of medium in a 250 mL flask.

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.[14]

  • Inoculation: Aseptically inoculate the sterile medium with the prepared spore suspension to a final desired concentration.

  • Incubation: Incubate the flask on a rotary shaker at the desired temperature and agitation speed (e.g., 25°C and 200 rpm).[1][5]

  • Sampling: Aseptically collect samples at regular intervals to monitor growth (e.g., by measuring dry cell weight) and product formation (e.g., using HPLC).

Protocol 3: Extraction of Secondary Metabolites
  • Broth Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.[1]

  • Solvent Extraction: For extracellular metabolites, the supernatant can be subjected to solvent extraction. The choice of solvent (e.g., ethyl acetate, butyl acetate) depends on the polarity of the target compound.[12][16]

  • pH Adjustment: Adjusting the pH of the broth before extraction can improve the partitioning of the target compound into the organic solvent.[12]

  • Concentration: Evaporate the organic solvent to concentrate the extracted metabolites.

  • Analysis: Analyze the crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the target compound.[7]

Visualizations

experimental_workflow Experimental Workflow for Fermentation Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_optimization Optimization strain Strain Selection (P. arenicola) media Media Formulation strain->media inoculum Inoculum Preparation media->inoculum fermentation Submerged Fermentation (Shake Flask or Bioreactor) inoculum->fermentation monitoring Monitoring (pH, Temp, Growth) fermentation->monitoring extraction Product Extraction monitoring->extraction quantification Quantification & Identification (HPLC, MS) extraction->quantification optimization Data Analysis & Parameter Optimization quantification->optimization optimization->media Refine Conditions

Caption: Workflow for optimizing fermentation conditions.

troubleshooting_workflow Troubleshooting Fermentation Issues start Fermentation Issue Identified check_growth Is there adequate growth? start->check_growth check_yield Is the product yield low? check_growth->check_yield Yes no_growth_actions Troubleshoot Growth: - Check Inoculum - Verify Medium - Confirm Physical Conditions check_growth->no_growth_actions No low_yield_actions Troubleshoot Yield: - Optimize Nutrients (Fed-batch) - Adjust Production Phase Conditions - Improve Aeration/Agitation check_yield->low_yield_actions Yes success Problem Resolved check_yield->success No no_growth_actions->success low_yield_actions->success

Caption: Decision tree for troubleshooting common fermentation problems.

secondary_metabolism_regulation Simplified Regulation of Secondary Metabolism in Penicillium cluster_inputs Environmental Signals cluster_regulation Regulatory Network cluster_output Metabolic Output carbon Carbon Source global_regulators Global Regulators (e.g., LaeA, VelB) carbon->global_regulators nitrogen Nitrogen Source nitrogen->global_regulators ph pH ph->global_regulators temp Temperature temp->global_regulators pathway_specific_regulators Pathway-Specific Transcription Factors global_regulators->pathway_specific_regulators biosynthetic_genes Biosynthetic Gene Cluster Expression pathway_specific_regulators->biosynthetic_genes secondary_metabolite Secondary Metabolite Production biosynthetic_genes->secondary_metabolite

Caption: Key factors influencing secondary metabolite production.

References

Arenicolin B Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Arenicolin B. The following protocols and data are representative and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: this compound is a secondary metabolite produced by the fungus Penicillium arenicola.[1] The purification process typically begins with a culture of this fungus grown in a suitable medium. The choice of growth medium can influence the production of this compound.[1]

Q2: What are the key properties of this compound to consider during purification?

A2: this compound is a C-glycosylated depside.[1][2] Its structure includes both hydrophobic (dual alkyl side chains) and hydrophilic (C-glycosyl unit, hydroxyl groups) moieties.[1] This amphipathic nature will influence its solubility in different solvents and its behavior during chromatographic separation.

Q3: What are the major challenges in purifying this compound?

A3: Potential challenges include:

  • Low initial concentration: As a secondary metabolite, the concentration in the fungal culture may be low.

  • Presence of structurally similar compounds: The fungus may produce other depsides or related metabolites, making separation difficult.

  • Potential for degradation: Depside ester linkages can be susceptible to hydrolysis under strong acidic or basic conditions. The stability of this compound under various pH and temperature conditions should be considered.

Q4: How can I monitor the presence of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for tracking this compound throughout the purification fractions. Analysis of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data is crucial for final structure confirmation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Extraction Inefficient cell lysis.- Ensure thorough grinding of the fungal mycelia with a mortar and pestle, preferably with liquid nitrogen for brittle fracture.- Consider enzymatic lysis or sonication as alternative or supplementary methods.
Improper solvent selection.- Ethyl acetate (B1210297) is a common solvent for extracting moderately polar compounds. Ensure a sufficient volume is used and that the extraction is performed multiple times (e.g., 3x) to maximize recovery.- Test the polarity of this compound with small-scale extractions using different solvents (e.g., dichloromethane, butanol).
Poor Separation in Liquid-Liquid Partitioning Emulsion formation.- Allow the separatory funnel to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Incorrect pH for separation.- Ensure the aqueous phase has the intended pH to effectively partition acidic or basic impurities. Since this compound's structure contains phenolic hydroxyl groups, pH control is important.
Broad or Tailing Peaks in Column Chromatography Column overloading.- Reduce the amount of crude extract loaded onto the column.- Use a larger column with more stationary phase.
Inappropriate solvent system.- Optimize the mobile phase polarity. A step gradient or a shallow linear gradient of a more polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane) is often effective.- Use TLC to pre-screen for optimal solvent systems.
Column packing issues.- Ensure the column is packed uniformly without any air bubbles or channels.
Presence of Impurities in Final Product Co-elution of structurally similar compounds.- Use a more selective chromatographic technique, such as reverse-phase HPLC, after the initial normal-phase column chromatography.- Adjust the mobile phase composition for better resolution. A shallower gradient or isocratic elution might be necessary.
Degradation of this compound.- Avoid extreme pH conditions and high temperatures throughout the purification process.- Use fresh, high-purity solvents.

Experimental Protocols

Extraction of Crude this compound
  • Harvesting: Harvest the fungal mycelia from the liquid culture by filtration. Lyophilize the mycelia to remove water.

  • Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Suspend the fungal powder in ethyl acetate (e.g., 10 g of powder per 100 mL of solvent).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture to separate the solvent from the fungal biomass.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine all the ethyl acetate extracts.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Partitioning
  • Dissolution: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Defatting:

    • Transfer the solution to a separatory funnel.

    • Extract the solution with an equal volume of hexane three times to remove non-polar lipids.

    • Discard the hexane layers.

  • Extraction of this compound:

    • Evaporate the methanol from the aqueous layer.

    • Extract the remaining aqueous solution three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers.

  • Drying and Evaporation:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent to yield a partially purified extract.

Silica (B1680970) Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the partially purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a step gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Example Gradient:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • 100% Ethyl Acetate

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent.

Preparative HPLC (Optional Final Polishing)
  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% formic acid to improve peak shape) is a common choice.

  • Injection: Dissolve the semi-purified this compound in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Representative Solvent Systems for Chromatography

Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient)Purpose
Column Chromatography Silica GelHexane:Ethyl AcetateInitial fractionation and removal of major impurities.
Preparative HPLC Reverse-Phase C18Water:Acetonitrile (with 0.1% Formic Acid)High-resolution separation for final polishing.

Table 2: Key Parameters for Monitoring this compound

Analytical MethodTypical ColumnMobile PhaseDetectionExpected Result
Analytical HPLC C18 (e.g., 4.6 x 250 mm, 5 µm)Water:Acetonitrile gradientUV (e.g., 254 nm) or MSA single, sharp peak at a characteristic retention time for pure this compound.
TLC Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3)UV light (254 nm) and/or staining reagentA single spot with a specific Rf value.

Visualizations

G cluster_start Starting Material cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_end Final Product start P. arenicola Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction evaporation1 Solvent Evaporation extraction->evaporation1 partitioning Liquid-Liquid Partitioning (Hexane/MeOH-H2O then EtOAc) evaporation1->partitioning evaporation2 Solvent Evaporation partitioning->evaporation2 column_chrom Silica Gel Column Chromatography evaporation2->column_chrom hplc Preparative HPLC (Reverse-Phase) column_chrom->hplc end Pure this compound hplc->end

Caption: Overall workflow for the purification of this compound.

G start Low Final Yield of this compound check_extraction Was the extraction yield low? start->check_extraction check_partition Significant loss during partitioning? check_extraction->check_partition No sol_extraction1 Optimize cell lysis (grinding, sonication). check_extraction->sol_extraction1 Yes check_column Poor recovery from silica column? check_partition->check_column No sol_partition Check for emulsion; test pH of aqueous phase. check_partition->sol_partition Yes check_hplc Low recovery from HPLC? check_column->check_hplc No sol_column1 Compound may be irreversibly adsorbed. Try a different stationary phase (e.g., Alumina, C18). check_column->sol_column1 Yes sol_hplc Check for precipitation on column. Adjust mobile phase/sample solvent. check_hplc->sol_hplc Yes end_node Review and optimize the identified step. check_hplc->end_node No sol_extraction2 Increase solvent volume or extraction repetitions. sol_extraction1->sol_extraction2 sol_extraction2->end_node sol_partition->end_node sol_column2 Compound streaked across many fractions. Optimize mobile phase. sol_column1->sol_column2 sol_column2->end_node sol_hplc->end_node

Caption: Troubleshooting decision tree for low yield of this compound.

G cluster_crude Crude cluster_semi_pure Semi-Pure cluster_pure Pure crude Crude Extract semi_pure Partially Purified Extract crude->semi_pure Liquid-Liquid Partitioning (Removes highly polar and non-polar impurities) pure Pure this compound semi_pure->pure Chromatography (Separates structurally similar compounds)

Caption: Relationship between purification stages and product purity.

References

Technical Support Center: Depside Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for depside natural products. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments with depsides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the instability of depside natural products?

A1: The stability of depside natural products is primarily influenced by three main factors: pH, temperature, and the type of solvent used. The ester bond connecting the phenolic acid units in depsides is susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures.[1][2][3] The choice of solvent can also significantly impact stability; for instance, atranorin (B1665829) is more stable in acetonitrile (B52724) than in alcohols like methanol (B129727) or ethanol (B145695), where it can undergo transesterification.[1]

Q2: I am working with salvianolic acid B and observing significant degradation in my aqueous solution. What is happening?

A2: Salvianolic acid B is known to be unstable in aqueous solutions, especially under neutral to alkaline conditions and at room temperature or higher.[1][4][5] Its degradation is both pH- and temperature-dependent.[6][7] In aqueous solutions, it can hydrolyze and oxidize to form various degradation products. For experimental work, it is recommended to use freshly prepared solutions, store stock solutions at low temperatures (e.g., 4°C for short-term or -20°C/-80°C for long-term), and use acidic buffers (pH 3-5) to improve stability.[1][4]

Q3: My atranorin sample seems to be degrading in the solvent I'm using for extraction. Which solvent provides the best stability?

A3: Atranorin is known to be unstable in certain solvents, particularly protic solvents like methanol and ethanol, where it can undergo transesterification.[1] Studies have shown that atranorin is most stable in acetonitrile and acetone (B3395972).[1] Therefore, for extraction and subsequent analysis, using acetonitrile or acetone is recommended to minimize degradation and obtain more accurate quantification.[1]

Q4: How should I properly store my depside samples to ensure their integrity?

A4: Proper storage is crucial for maintaining the integrity of depside samples. For long-term storage, it is best to store depsides as a solid in a cool, dark, and dry place. Stock solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C.[4] For aqueous solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and used within a day.[4] Always avoid repeated freeze-thaw cycles.

Q5: What analytical method is best for monitoring the stability of my depside compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the stability of depsides.[4] This method allows for the separation and quantification of the intact depside from its potential degradation products.[8] Developing a method with a suitable column (e.g., C18) and a gradient mobile phase can resolve the parent compound from any new peaks that appear due to degradation.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of depside natural products.

Problem Possible Cause Recommended Solution
Low or inconsistent yield after extraction Degradation during extraction: The solvent and temperature used may be causing the depside to degrade.Use a stabilizing solvent like acetonitrile for extraction, especially for atranorin.[1] Perform extractions at room temperature or below to minimize thermal degradation.
Incomplete extraction: The solvent may not be optimal for the target depside.Test a range of solvents with varying polarities. For many depsides, polar solvents like methanol or ethanol (often in aqueous mixtures) are effective, but stability must be considered.[11]
Appearance of unexpected peaks in HPLC chromatogram Sample degradation: The depside may have degraded in the solution before or during analysis.Prepare samples fresh before HPLC analysis. If using an autosampler, ensure it is temperature-controlled. Analyze a freshly prepared standard to confirm the retention time of the intact depside.
Contamination: The sample or solvent may be contaminated.Use high-purity solvents and properly cleaned glassware. Run a blank injection of the solvent to check for contaminants.
Loss of biological activity in in vitro assays Degradation in cell culture medium: The pH and temperature of the cell culture medium (typically pH 7.4, 37°C) can promote depside hydrolysis.Prepare fresh stock solutions and dilute them into the medium immediately before the experiment. Minimize the incubation time as much as the experimental design allows. Consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions.
Interaction with media components: The depside may be reacting with components in the cell culture medium.Review the composition of your medium. If possible, simplify the medium for the duration of the compound treatment.
Inconsistent quantification results Instability of standard solutions: The standard used for calibration may be degrading over time.Prepare fresh standard solutions for each set of experiments. If storing standard solutions, validate their stability over the storage period.
Improper sample handling: Variations in sample preparation and storage can lead to differing levels of degradation.Standardize your sample handling protocol, including solvent, temperature, and storage time.[12][13][14]

Quantitative Data Summary

The stability of depside natural products is highly dependent on the specific compound and experimental conditions. Below is a summary of available quantitative and semi-quantitative stability data for some common depsides.

Table 1: Stability of Evernic Acid in Solution

Solvent Storage Temperature Stability Duration Reference
DMSO-80°CUp to 6 months[4]
DMSO-20°CUp to 1 month[4]
Aqueous Buffer (after dilution from DMSO)Room TemperatureNot recommended for more than one day[4]

Table 2: Stability of Salvianolic Acid B in Aqueous Solution

Condition Observation Reference
4°CStable for 30 hours[4]
25°CAutomatic decomposition occurs[4]
37°C, 65°C, 100°CEnhanced decomposition[4]
pH 1.5, 3.0, 5.0Stable for 30 hours[4]
pH > 7.0Decreased stability with increasing pH[4][6]

Table 3: Stability of Atranorin in Various Solvents

Solvent Relative Stability Degradation Pathway Reference
AcetonitrileMost stable-[1]
AcetoneStable-[1]
MethanolUnstableTransesterification[1]
EthanolUnstableTransesterification[1]
Strong Acidic ConditionsUnstable-[1]
Strong Basic ConditionsUnstableSaponification[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Depside Natural Product

This protocol is a general guideline for conducting forced degradation studies to understand the intrinsic stability of a depside and to identify potential degradation products.

Objective: To assess the stability of a depside under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Depside compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Heating block or oven

  • UV lamp (e.g., 254 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the depside in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours). Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for specified time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for specified time points.

  • Thermal Degradation: Place a sample of the stock solution in a heating block or oven at a high temperature (e.g., 80°C) for specified time points.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with a control sample (depside in solvent at room temperature, protected from light), using a stability-indicating HPLC method at each time point.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate a depside from its degradation products.

Objective: To develop an HPLC method that can resolve the parent depside from all potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (example for gradient elution):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the depside.

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study (Protocol 1).

  • Inject the control sample (unstressed depside) to determine its retention time.

  • Inject each of the stressed samples.

  • Analyze the chromatograms to see if new peaks (degradation products) have appeared and if they are well-resolved from the parent depside peak.

  • Optimize the gradient, mobile phase composition, and flow rate as needed to achieve baseline separation of all peaks.

Mandatory Visualizations

Signaling Pathways

depside_pathway cluster_inflammation Anti-inflammatory Pathway of Atranorin Atranorin Atranorin COX1 COX-1 Atranorin->COX1 inhibition COX2 COX-2 Atranorin->COX2 inhibition PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation

Caption: Simplified anti-inflammatory signaling pathway of atranorin.

depside_workflow cluster_workflow Experimental Workflow for Depside Stability Testing start Depside Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Chromatograms (Peak Area, New Peaks) hplc->data

Caption: General experimental workflow for depside stability analysis.

References

Technical Support Center: Optimizing HRPKS and NRPKS Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges associated with the expression of Hybrid Polyketide Synthase (HRPKS) and Non-Ribosomal Peptide Synthetase (NRPKS) genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or undetectable protein expression of my HRPKS/NRPKS construct.

Question: I have cloned my HRPKS/NRPKS gene cluster into an expression host, but I am seeing very low or no protein expression on my Western blot. What are the likely causes and how can I troubleshoot this?

Answer:

Low or undetectable protein expression is a common challenge when working with large, complex enzymes like HRPKS and NRPKS. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Codon Optimization: The codon usage of your HRPKS/NRPKS gene may not be optimal for your expression host. This can lead to translational stalling and premature termination.

    • Solution: Re-synthesize the gene with codons optimized for your specific expression host (e.g., E. coli, Streptomyces, S. cerevisiae). Various codon optimization strategies can be employed, such as "use best codon," "match codon usage," or "harmonize relative codon adaptiveness."[1][2] Studies have shown that codon optimization can lead to a minimum 50-fold increase in PKS protein levels.[1][2][3][4]

  • Promoter Strength and Type: The promoter driving the expression of your gene may be too weak or not suitable for high-level expression of such a large gene cluster.

    • Solution: Replace the native promoter with a strong, well-characterized constitutive or inducible promoter. For Streptomyces, promoters like ermEp* or the engineered kasOp* have been shown to significantly increase expression.[5] Replacing the native PKS promoter in Streptomyces hygroscopicus resulted in a 4 to 141-fold increase in PKS gene expression.

  • Incorrect Start/Stop Codons: Annotation errors in the gene sequence can lead to incorrect start or stop codons, resulting in a truncated or non-existent protein.

    • Solution: Carefully re-sequence your construct to verify the start and stop codons. If necessary, perform site-directed mutagenesis to correct any errors.

  • Protein Folding and Solubility: Large, multi-domain proteins like PKSs and NRPSs are prone to misfolding and forming insoluble inclusion bodies, especially when overexpressed in a heterologous host.

    • Solution:

      • Lower Expression Temperature: Reduce the induction temperature (e.g., from 37°C to 16-20°C) to slow down protein synthesis and allow more time for proper folding.

      • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J-GrpE) to assist in the proper folding of your protein.

      • Solubility Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), to your protein.

  • Host Strain Selection: The chosen expression host may not be suitable for producing large, complex secondary metabolites.

    • Solution: Consider using a host strain known for its ability to express PKS and NRPS gene clusters, such as various Streptomyces species or filamentous fungi like Aspergillus oryzae.

Issue 2: My codon-optimized HRPKS/NRPKS gene still shows poor expression.

Question: I have already performed codon optimization for my target host, but the expression levels are still disappointing. What else can I do?

Answer:

While codon optimization is a crucial first step, other factors can still limit expression. Here's what to consider next:

  • Promoter Engineering: Even with optimized codons, a weak promoter will limit transcription.

    • Solution: As mentioned previously, switching to a stronger promoter is a key strategy. The choice of promoter can be critical, and it may be necessary to screen a few different strong promoters to find the best one for your specific construct and host.

  • Ribosome Binding Site (RBS) Optimization: The efficiency of translation initiation is heavily dependent on the sequence of the ribosome binding site.

    • Solution: Design and test a library of RBS sequences with varying strengths to identify the optimal sequence for your gene.

  • mRNA Secondary Structure: Stable secondary structures in the 5' untranslated region (UTR) of the mRNA can hinder ribosome binding and translation initiation.

    • Solution: Analyze the predicted mRNA secondary structure of your construct. If a stable hairpin loop is present near the start codon, use synonymous codon changes in that region to disrupt the structure without altering the amino acid sequence.

  • Transcriptional Terminators: Inefficient transcriptional termination can lead to read-through and potentially interfere with the expression of other genes on the plasmid or chromosome.

    • Solution: Ensure that a strong, well-characterized transcriptional terminator is placed downstream of your gene.

Issue 3: I can see my protein on a Western blot, but I don't detect any of the expected secondary metabolite product.

Question: My HRPKS/NRPKS protein appears to be expressed, but my analytical assays (e.g., LC-MS) do not show any product formation. What could be the problem?

Answer:

This situation suggests that while the protein is being produced, it may be inactive or the necessary precursors for the secondary metabolite are not available.

  • Inactive Protein: The expressed protein may be misfolded or aggregated, even if it is soluble.

    • Solution:

      • Optimize Expression Conditions: Experiment with different induction temperatures, inducer concentrations, and media compositions.

      • Co-expression of Helper Proteins: Some NRPS systems require the co-expression of MbtH-like proteins for proper folding and activity.

  • Precursor Unavailability: The heterologous host may not produce the specific starter and extender units (e.g., specific acyl-CoAs or amino acids) required by your HRPKS/NRPKS.

    • Solution:

      • Precursor Feeding: Supplement the culture medium with the required precursor molecules.

      • Metabolic Engineering: Engineer the host's metabolic pathways to produce the necessary precursors.

  • Missing Post-Translational Modification: Some PKS and NRPS enzymes require post-translational modification, such as the attachment of a 4'-phosphopantetheinyl (PPt) group by a phosphopantetheinyl transferase (PPTase), to become active.

    • Solution: Ensure that a compatible PPTase is present and active in your expression host. It may be necessary to co-express a specific PPTase from the original producing organism.

  • Self-Resistance: The produced secondary metabolite may be toxic to the heterologous host, leading to growth inhibition and a lack of detectable product.

    • Solution: Co-express the resistance gene(s) from the native gene cluster to protect the host.

Data Presentation

The following tables summarize quantitative data from studies aimed at improving PKS and NRPS expression.

Table 1: Impact of Codon Optimization Strategies on PKS Protein Levels

Codon Optimization StrategyTarget HostFold Increase in Protein Level (compared to wild-type)Reference
Use Best CodonE. coli> 50-fold[1][2]
Match Codon UsageE. coli> 50-fold[1][2]
Harmonize Relative Codon AdaptivenessE. coli> 50-fold[1][2]
Codon RandomizationE. coli~1.7-fold[6]

Table 2: Effect of Promoter Engineering on PKS Gene Expression and Product Yield in Streptomyces

Promoter StrategyGene TargetFold Increase in Gene ExpressionIncrease in Product YieldReference
Replacement of native promoter with strong endogenous promoter 5063pGeldanamycin PKS4 - 14139%
Overexpression with engineered kasOp* promoterActinorhodin (B73869) biosynthetic activatorHighest actinorhodin production compared to ermEp* and SF14p-[5]
Autoregulated fine-tuning with native promotersActinorhodin and Oxytetracycline BGCs-1.3-fold (Actinorhodin), 9.1-fold (Oxytetracycline)[7][8]

Experimental Protocols

Protocol 1: Codon Optimization of a Large HRPKS/NRPKS Gene Cluster

This protocol provides a general workflow for codon optimization.

  • Obtain the Nucleotide Sequence: Secure the full-length nucleotide sequence of your HRPKS/NRPKS gene cluster.

  • Select a Target Expression Host: Choose the organism you will use for protein expression (e.g., E. coli K-12, Streptomyces coelicolor A3(2), Saccharomyces cerevisiae S288C).

  • Choose a Codon Optimization Tool: Utilize online tools or standalone software for codon optimization. Many gene synthesis companies offer free optimization tools. Popular algorithms include 'Use Best Codon', 'Match Codon Usage', and 'Harmonize Relative Codon Adaptiveness'.[1][2][9]

  • Set Optimization Parameters:

    • Select your target host from the tool's database.

    • Avoid rare codons in the host.

    • Adjust GC content to be optimal for the host.

    • Remove unwanted sequences such as internal ribosomal entry sites, cryptic splice sites, and strong secondary structures in the 5' UTR.

    • Add or remove restriction sites as needed for your cloning strategy.

  • Review and Synthesize: The tool will generate an optimized nucleotide sequence. Carefully review the sequence and proceed with gene synthesis.

Protocol 2: Promoter Replacement in Streptomyces via Homologous Recombination

This protocol outlines a general procedure for replacing a native promoter with a strong constitutive or inducible promoter in Streptomyces. This often involves intergeneric conjugation from E. coli.

  • Construct the Replacement Cassette:

    • Design a DNA construct containing the desired promoter, a selectable marker (e.g., apramycin (B1230331) resistance), and flanking regions of homology (typically ~1-2 kb) to the upstream and downstream regions of the native promoter you wish to replace.

    • The construct should be assembled in an E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., a derivative of pKC1139).

  • Transform the Donor E. coli Strain: Transform the constructed plasmid into a donor E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

  • Prepare Streptomyces Spores: Grow the recipient Streptomyces strain on a suitable agar (B569324) medium to obtain a dense lawn of spores. Harvest the spores and prepare a spore suspension.

  • Intergeneric Conjugation:

    • Mix the donor E. coli cells with the recipient Streptomyces spores.

    • Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.[10]

    • Overlay the plates with a selective antibiotic (e.g., nalidixic acid to kill the E. coli and the antibiotic corresponding to your selectable marker to select for Streptomyces exconjugants).

  • Select and Verify Recombinants:

    • Incubate the plates until exconjugant colonies appear.

    • Isolate individual colonies and grow them on selective media.

    • Verify the correct double-crossover homologous recombination event by PCR using primers that flank the integration site. One primer should bind outside the homologous region in the Streptomyces genome, and the other should bind within the inserted cassette.

Protocol 3: Western Blotting for Large HRPKS/NRPKS Proteins

Due to their large size, HRPKS and NRPKS proteins require modifications to standard Western blotting protocols.

  • Sample Preparation:

    • Lyse cells in a buffer containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., Bradford).

    • Mix the protein lysate with Laemmli sample buffer. For very large proteins, consider using a buffer with a higher concentration of SDS (e.g., up to 4%). Do not boil membrane proteins, as this can cause aggregation.

  • Gel Electrophoresis:

    • Use a low-percentage polyacrylamide gel (e.g., 6-8% or a gradient gel) to achieve better separation of high molecular weight proteins.

    • Run the gel at a lower voltage for a longer period to prevent overheating and improve resolution.

  • Protein Transfer:

    • A wet transfer system is generally recommended over semi-dry transfer for large proteins.

    • Equilibrate the gel in transfer buffer containing a lower percentage of methanol (B129727) (e.g., 10%) and up to 0.1% SDS to improve the transfer of large proteins.

    • Perform the transfer overnight at a low constant current (e.g., 30-40 mA) at 4°C.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature or overnight at 4°C.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Troubleshooting_Low_Expression Start Start: Low/No Protein Expression Codon_Opt Is the gene codon-optimized for the host? Start->Codon_Opt Optimize_Codons Action: Perform codon optimization. Consider different strategies (e.g., 'use best codon', 'match usage'). Codon_Opt->Optimize_Codons No Promoter_Check Is a strong, suitable promoter being used? Codon_Opt->Promoter_Check Yes Optimize_Codons->Promoter_Check Promoter_Eng Action: Replace with a strong, characterized promoter (e.g., ermEp, kasOp). Promoter_Check->Promoter_Eng No Start_Stop_Check Are the start/stop codons correct? Promoter_Check->Start_Stop_Check Yes Further_Troubleshooting Further Troubleshooting Needed Promoter_Check->Further_Troubleshooting Uncertain Promoter_Eng->Start_Stop_Check Sequence_Verify Action: Re-sequence the construct and correct any errors via site-directed mutagenesis. Start_Stop_Check->Sequence_Verify No Folding_Solubility Is protein misfolding or insolubility suspected? Start_Stop_Check->Folding_Solubility Yes Sequence_Verify->Folding_Solubility Optimize_Folding Action: - Lower expression temperature (16-20°C). - Co-express with chaperones. - Use a solubility tag (e.g., MBP). Folding_Solubility->Optimize_Folding Yes Host_Check Is the host strain appropriate? Folding_Solubility->Host_Check No Folding_Solubility->Further_Troubleshooting Uncertain Optimize_Folding->Host_Check Change_Host Action: Switch to a host known for secondary metabolite production (e.g., Streptomyces, Aspergillus). Host_Check->Change_Host No Success Protein Expression Improved Host_Check->Success Yes Change_Host->Success

Caption: Troubleshooting workflow for low or no HRPKS/NRPKS protein expression.

Inactive_Protein_Troubleshooting Start Start: Protein Expressed, No Product Detected Protein_Activity Is the protein active? Start->Protein_Activity Optimize_Conditions Action: - Optimize induction conditions (temp, inducer conc.). - Co-express helper proteins (e.g., MbtH-like). Protein_Activity->Optimize_Conditions No Precursor_Check Are necessary precursors available? Protein_Activity->Precursor_Check Yes Further_Investigation Further Investigation Needed Protein_Activity->Further_Investigation Uncertain Optimize_Conditions->Precursor_Check Feed_Precursors Action: - Supplement media with precursors. - Engineer host metabolism. Precursor_Check->Feed_Precursors No PTM_Check Is post-translational modification required? Precursor_Check->PTM_Check Yes Precursor_Check->Further_Investigation Uncertain Feed_Precursors->PTM_Check Coexpress_PPTase Action: Co-express a compatible phosphopantetheinyl transferase (PPTase). PTM_Check->Coexpress_PPTase No Toxicity_Check Is the product toxic to the host? PTM_Check->Toxicity_Check Yes Coexpress_PPTase->Toxicity_Check Express_Resistance Action: Co-express the self-resistance gene from the native cluster. Toxicity_Check->Express_Resistance Yes Success Product Detected Toxicity_Check->Success No Express_Resistance->Success

Caption: Troubleshooting workflow for expressed but inactive HRPKS/NRPKS proteins.

Experimental_Workflow_Promoter_Replacement Start Start: Replace Native Promoter Construct 1. Construct Replacement Cassette (Promoter + Marker + Homology Arms) in non-replicative plasmid Start->Construct Transform_Ecoli 2. Transform Donor E. coli Construct->Transform_Ecoli Conjugation 4. Intergeneric Conjugation Transform_Ecoli->Conjugation Prepare_Strepto 3. Prepare Recipient Streptomyces Spores Prepare_Strepto->Conjugation Selection 5. Select for Exconjugants Conjugation->Selection Verification 6. Verify Recombinants by PCR Selection->Verification End End: Promoter Replaced Strain Verification->End

Caption: Experimental workflow for promoter replacement in Streptomyces.

References

Arenicolin B solubility problems in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arenicolin B. The information is designed to address common challenges, particularly those related to solubility, that may be encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a C-glycosylated depside isolated from the fungus Penicillium arenicola.[1] Current research indicates that this compound itself does not exhibit significant cytotoxic or antimicrobial activity in standard assays.[1] It is considered a presumed biosynthetic precursor to Arenicolin A, which has demonstrated moderate cytotoxicity against various cancer cell lines.[1] Therefore, this compound is often used as a negative control in experiments involving Arenicolin A.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[2] For biological assays, it is standard practice to prepare a concentrated stock solution in 100% DMSO.

Q3: Why might I be experiencing solubility issues with this compound in my aqueous assay buffer?

This compound is a complex natural product, and its C-glycosylation can significantly influence its physical properties, including aqueous solubility.[3] While the glycosyl group can increase interactions with water, the overall molecule may still have hydrophobic regions that lead to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. This can result in precipitation when the DMSO stock solution is diluted into the aqueous buffer.

Q4: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?

The tolerance to DMSO is cell-line dependent, but a general guideline is to keep the final concentration of DMSO in the assay medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.[4] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the outcome of your specific assay.

Q5: Can this compound degrade in solution?

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in biological assays.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Decrease the final concentration: Test a lower final concentration of this compound in your assay.- Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations.- Use a co-solvent: If compatible with your assay, consider adding a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) to the aqueous buffer to enhance solubility.
Inconsistent or non-reproducible assay results. - Incomplete solubilization: The compound may not be fully dissolved, leading to variations in the effective concentration.- Compound degradation: The compound may be unstable under the assay or storage conditions.- Ensure complete dissolution: After preparing the stock solution in DMSO, visually inspect for any particulates. Gentle warming or brief sonication can aid dissolution.- Use fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.- Perform quality control: Periodically check the purity and integrity of your this compound stock using methods like HPLC.
Cloudy or hazy appearance in assay wells. Compound aggregation: At higher concentrations, hydrophobic molecules can form aggregates, which can lead to non-specific activity or assay interference.- Include a detergent: Add a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer to help disrupt aggregates. Ensure the detergent is compatible with your assay.- Test a wider concentration range: A non-classical dose-response curve may indicate aggregation at higher concentrations.
No observed biological activity (as expected for a negative control), but concerns about delivery. Poor bioavailability due to low solubility: Even as a negative control, ensuring the compound is in solution and accessible to the biological system is important for valid results.Follow the recommended solubilization protocols to ensure that the lack of activity is due to the inherent properties of this compound and not poor solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Biological Assays

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.

  • Final Dilution: Slowly add the final DMSO solution (either stock or intermediate dilution) to the pre-warmed aqueous assay buffer while vortexing gently. The final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%).

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration of this compound.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_assay_prep Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C in Aliquots dissolve->store thaw Thaw Stock Aliquot store->thaw dilute_dmso Serial Dilution in DMSO (Optional) thaw->dilute_dmso dilute_buffer Dilute into Aqueous Buffer dilute_dmso->dilute_buffer check_precipitate Visual Inspection for Precipitate dilute_buffer->check_precipitate lower_conc Lower Final Concentration check_precipitate->lower_conc Precipitate Observed use_cosolvent Add Co-solvent to Buffer check_precipitate->use_cosolvent Precipitate Observed proceed_assay Proceed with Assay check_precipitate->proceed_assay Clear Solution lower_conc->dilute_buffer use_cosolvent->dilute_buffer

Caption: Workflow for preparing and solubilizing this compound for use in biological assays.

c_glycosylation_impact Impact of C-Glycosylation on Molecular Properties cluster_aglycone Aglycone (Core Molecule) cluster_glycosylated C-Glycosylated Molecule cluster_impact Resulting Properties aglycone This compound Aglycone (Less Hydrophilic) hydrophobicity Higher Hydrophobicity aglycone->hydrophobicity c_glycosylation C-Glycosylation Process aglycone->c_glycosylation aggregation Potential for Aggregation hydrophobicity->aggregation arenicolin_b This compound (with C-Glycosyl Group) solubility Altered Aqueous Solubility arenicolin_b->solubility steric_hindrance Steric Hindrance arenicolin_b->steric_hindrance impact_solubility Improved or altered interaction with aqueous solvents solubility->impact_solubility impact_activity Modified biological activity (e.g., receptor binding) steric_hindrance->impact_activity c_glycosylation->arenicolin_b impact_stability Increased metabolic stability c_glycosylation->impact_stability

Caption: Conceptual diagram illustrating how C-glycosylation can alter the physicochemical properties of a parent molecule.

References

Preventing degradation of Arenicolin B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Arenicolin B during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a C-glycosylated depside, a type of polyphenolic compound.[1][2] Like many natural products, especially those with phenolic and ester functionalities, this compound is susceptible to degradation under various physical and chemical stresses encountered during extraction.[3] Degradation can lead to reduced yield and the generation of impurities that may interfere with downstream applications and biological assays. The ester linkage in the depside structure is particularly prone to hydrolysis.

Q2: What are the primary factors that can cause this compound degradation during extraction?

Based on the general chemistry of depsides and phenolic compounds, the primary factors that can lead to the degradation of this compound include:

  • Hydrolysis: The ester bond in the depside structure is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[4]

  • Oxidation: The phenolic hydroxyl groups in this compound are prone to oxidation, which can be initiated by exposure to oxygen, light, and certain metal ions.[3][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in photosensitive compounds.[6][7][8]

  • Thermal Stress: High temperatures used during extraction can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

  • Enzymatic Degradation: If the source material contains enzymes like depsidases or other hydrolases, these can actively break down this compound.[1]

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been extensively documented in publicly available literature, hydrolysis of the depside bond is a probable degradation pathway.[9] This would result in the cleavage of the molecule into its two constituent aromatic units. Oxidation of the phenolic groups could lead to the formation of quinone-type structures and further polymerization.

Q4: How does the C-glycosylation of this compound affect its stability?

This compound is a C-glycosylated depside.[2] The carbon-carbon bond of the C-glycosyl moiety is generally more resistant to hydrolysis than the carbon-oxygen bond of an O-glycoside. This intrinsic feature likely enhances the overall stability of the glycosidic linkage in this compound compared to O-glycosylated natural products.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. Degradation during extraction. Review and optimize extraction parameters to minimize exposure to harsh conditions (see detailed protocols below).
Inefficient extraction. Ensure the chosen solvent has the appropriate polarity to solubilize this compound. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency at lower temperatures.
Presence of unknown peaks in HPLC/LC-MS analysis of the extract. Formation of degradation products. Compare the chromatograms of extracts prepared under different conditions (e.g., with and without light protection, at different temperatures) to identify peaks corresponding to degradation products.
Extract changes color (e.g., darkens) over time. Oxidation of phenolic compounds. Store the extract under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light and oxygen. Consider adding antioxidants.
Inconsistent results between extraction batches. Variability in extraction conditions. Standardize all extraction parameters, including solvent volume, extraction time, temperature, and light exposure.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction with Degradation Prevention

This protocol is designed to minimize hydrolysis, oxidation, and photodegradation of this compound.

Materials:

  • Source material (e.g., microbial culture)

  • Extraction solvent (e.g., methanol, ethyl acetate (B1210297) - pre-chilled and degassed)

  • Antioxidant (e.g., Ascorbic acid or Butylated hydroxytoluene - BHT)

  • pH buffer (if applicable, to maintain a neutral pH)

  • Amber glassware

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Preparation:

    • Conduct all steps under dim light or using amber glassware to minimize light exposure.

    • Pre-chill the extraction solvent to 4°C.

    • Degas the solvent by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

    • If necessary, prepare a neutral pH buffer to control the pH of the extraction mixture.

  • Extraction:

    • Homogenize the source material with the chilled, degassed solvent in a sealed container.

    • If an antioxidant is used, add it to the solvent at an appropriate concentration (e.g., 0.01-0.1%).

    • Perform the extraction at a controlled low temperature (e.g., 4°C) on a shaker for the optimized duration.

  • Filtration and Concentration:

    • Filter the extract to remove solid debris.

    • Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 35°C).

    • Blanket the flask with an inert gas during and after concentration.

  • Storage:

    • Store the final extract in an amber vial, purged with inert gas, at -20°C or -80°C.

Visualizations

Diagram 1: Key Factors Leading to this compound Degradation

Degradation_Factors cluster_Degradation Degradation Pathways cluster_Factors Contributing Factors Arenicolin_B This compound Hydrolysis Hydrolysis (Ester Bond Cleavage) Arenicolin_B->Hydrolysis Susceptible to Oxidation Oxidation (Phenolic Groups) Arenicolin_B->Oxidation Susceptible to Photodegradation Photodegradation (UV/Light Exposure) Arenicolin_B->Photodegradation Susceptible to Thermal_Degradation Thermal Degradation (High Temperature) Arenicolin_B->Thermal_Degradation Susceptible to Enzymatic_Degradation Enzymatic Degradation (e.g., Depsidases) Arenicolin_B->Enzymatic_Degradation Susceptible to Water Water/Moisture Water->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light/UV Light->Photodegradation Heat High Temperature Heat->Thermal_Degradation Enzymes Endogenous Enzymes Enzymes->Enzymatic_Degradation pH Acidic/Basic pH pH->Hydrolysis

Caption: Factors contributing to the degradation of this compound.

Diagram 2: Experimental Workflow for Preventing this compound Degradation

Extraction_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Processing Processing cluster_Storage Storage Start Start: Source Material Prepare_Solvent Prepare Solvent: - Chill to 4°C - Degas with N2/Ar Start->Prepare_Solvent Add_Antioxidant Add Antioxidant (Optional) Prepare_Solvent->Add_Antioxidant Extraction_Step Perform Extraction: - Low Temperature (4°C) - Dim Light/Amber Glassware Add_Antioxidant->Extraction_Step Filtration Filtration Extraction_Step->Filtration Concentration Concentration: - Rotary Evaporation (< 35°C) - Inert Atmosphere Filtration->Concentration Storage_Step Store Extract: - Amber Vial - Inert Atmosphere - -20°C to -80°C Concentration->Storage_Step End End: Stable this compound Extract Storage_Step->End

Caption: Workflow to minimize this compound degradation during extraction.

Diagram 3: Inferred Cytotoxicity Signaling of Arenicolin A (a related compound)

While specific signaling pathways for this compound are not yet detailed, Arenicolin A, a closely related compound, has shown cytotoxicity against cancer cell lines.[2] Phytochemicals, including depsides, are known to modulate various signaling pathways involved in cancer progression, such as those regulating apoptosis and cell proliferation.[12][13][14] A plausible, though speculative, pathway for Arenicolin A's cytotoxicity could involve the induction of apoptosis through modulation of key signaling molecules.

Cytotoxicity_Pathway cluster_Cellular_Effects Cellular Effects cluster_Signaling_Molecules Potential Signaling Molecules cluster_Outcome Outcome Arenicolin_A Arenicolin A Signaling_Modulation Modulation of Pro-Apoptotic and Anti-Apoptotic Signaling Arenicolin_A->Signaling_Modulation NF_kB NF-κB Pathway (Inhibition) Signaling_Modulation->NF_kB MAPK MAPK Pathway (Modulation) Signaling_Modulation->MAPK Apoptosis_Induction Induction of Apoptosis Caspases Caspase Activation Apoptosis_Induction->Caspases NF_kB->Apoptosis_Induction promotes MAPK->Apoptosis_Induction can promote Cell_Death Cancer Cell Death Caspases->Cell_Death

Caption: Inferred signaling pathway for Arenicolin A-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of Arenicolin B and Arenicolin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two natural products, Arenicolin B and Arenicolin A. The data presented is based on published experimental findings to facilitate an objective evaluation of their potential as cytotoxic agents.

Quantitative Comparison of Cytotoxic Activity

A study by Perlatti et al. (2020) investigated the cytotoxic effects of Arenicolin A and this compound. Their findings indicate a significant difference in the bioactivity of these two compounds. Arenicolin A demonstrated notable cytotoxicity against several human cancer cell lines, whereas this compound was found to be inactive.[1][2][3] The cytotoxic activity is summarized below as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)Reference
Arenicolin A HCT-116Colorectal Carcinoma7.3[1]
IMR-32Neuroblastoma6.0[1]
BT-474Ductal Carcinoma9.7[1]
This compound HCT-116, IMR-32, BT-474Inactive[1][2][3]

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay, based on standard methodologies like the MTT assay, which is commonly used for evaluating the cytotoxic potential of natural products. The specific details are adapted from the study by Perlatti et al. (2020).

Cell Culture and Treatment:

  • Human cancer cell lines (HCT-116, IMR-32, and BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of Arenicolin A or this compound. A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated for a specified period, typically 48 to 72 hours.

MTT Assay for Cell Viability:

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.

Hypothetical Signaling Pathway for Arenicolin A Cytotoxicity

While the precise signaling pathway for Arenicolin A's cytotoxic activity has not been definitively elucidated, based on the known mechanisms of other cytotoxic depsides, a plausible mechanism involves the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation. The following diagram illustrates a hypothetical signaling pathway for Arenicolin A.

Arenicolin_A_Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway of Arenicolin A Cytotoxicity cluster_0 Cellular Effects Arenicolin_A Arenicolin A Wnt Wnt Signaling (Downregulation) Arenicolin_A->Wnt Inhibits STAT STAT Signaling (Inhibition) Arenicolin_A->STAT Inhibits NFkB NF-κB Signaling (Inhibition) Arenicolin_A->NFkB Inhibits Apoptosis Apoptosis Induction Arenicolin_A->Apoptosis Induces Cell_Membrane Cell Membrane Proliferation_Inhibition Inhibition of Cell Proliferation Wnt->Proliferation_Inhibition STAT->Proliferation_Inhibition NFkB->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis->Cell_Cycle_Arrest

Caption: Hypothetical mechanism of Arenicolin A cytotoxicity.

Experimental Workflow

The general workflow for assessing the cytotoxic activity of Arenicolin A and B is depicted in the following diagram.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with Arenicolin A/B (various concentrations) cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis: - % Viability Calculation - IC50 Determination absorbance_reading->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assay.

References

A Comparative Analysis of Arenicolin B and Other C-Glycosylated Depsides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenicolin B, a C-glycosylated didepside, has been identified as the biosynthetic precursor to the cytotoxic compound Arenicolin A. While this compound itself has not demonstrated significant cytotoxic or antimicrobial activity, its unique C-glycosidic linkage and its relationship to the active Arenicolin A make it a subject of considerable interest in the field of natural product chemistry and drug discovery. This guide provides a comparative analysis of this compound, its bioactive counterpart Arenicolin A, and other C-glycosylated compounds, offering insights into their biological activities and the experimental methodologies used for their evaluation.

Comparative Biological Activity

Quantitative analysis of the cytotoxic effects of Arenicolin A and other exemplary C-glycosylated compounds reveals significant differences in their potency. This compound, in the studies cited, was found to be biologically inactive. In contrast, Arenicolin A exhibits moderate cytotoxicity against a panel of human cancer cell lines. For a broader comparison, the cytotoxic activities of two C-glycosylated flavonoids, Vicenin-II and Isovitexin, are also included.

CompoundClassCell LineIC50 (µM)
This compound C-glycosylated Depside-No activity reported[1]
Arenicolin A C-glycosylated DepsideHCT-116 (Colon Carcinoma)7.3[1]
IMR-32 (Neuroblastoma)6.0[1]
BT-474 (Ductal Carcinoma)9.7[1]
Vicenin-II C-glycosylated FlavonoidHepG-2 (Hepatocellular Carcinoma)14.38 (µg/mL)[2]
Isovitexin C-glycosylated FlavonoidHepG-2 (Hepatocellular Carcinoma)15.39 (µg/mL)[2]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using cell viability assays. The following is a detailed methodology for a typical MTT assay, a common colorimetric method used to determine IC50 values.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, IMR-32, BT-474, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (Arenicolin A, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the compound. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. This cluster orchestrates the assembly of the depside core and the subsequent C-glycosylation. The key enzymatic players are a Highly-Reducing Polyketide Synthase (HRPKS), a Non-Ribosomal Peptide Synthetase (NRPKS), and a C-glycosyltransferase.[3][4] this compound then serves as the direct precursor for the formation of the cytotoxic Arenicolin A.

Arenicolin_B_Biosynthesis cluster_0 Biosynthetic Gene Cluster cluster_1 Biosynthetic Pathway HRPKS HRPKS (Highly-Reducing Polyketide Synthase) Depside_Core Depside Aglycone HRPKS->Depside_Core NRPKS NRPKS (Non-Ribosomal Peptide Synthetase) NRPKS->Depside_Core CGT C-Glycosyltransferase Arenicolin_B This compound CGT->Arenicolin_B Precursors Simple Precursors Precursors->HRPKS Precursors->NRPKS Depside_Core->CGT Arenicolin_A Arenicolin A Arenicolin_B->Arenicolin_A Further Modification

Caption: Biosynthetic pathway of this compound and its conversion to Arenicolin A.

Potentially Modulated Signaling Pathways

While the specific signaling pathways affected by Arenicolin A have not been fully elucidated, other depside compounds have been shown to modulate key cellular signaling cascades implicated in cancer progression, such as the Wnt, NF-κB, and STAT pathways. Further research is required to determine if Arenicolin A exerts its cytotoxic effects through these or other mechanisms.

Signaling_Pathways cluster_Wnt Wnt Signaling cluster_NFkB NF-κB Signaling cluster_STAT STAT Signaling Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK NFkB NF-κB IKK->NFkB NFkB_Gene_Transcription Gene Transcription NFkB->NFkB_Gene_Transcription Cytokine Cytokine JAK JAK Cytokine->JAK STAT STAT JAK->STAT STAT_Gene_Transcription Gene Transcription STAT->STAT_Gene_Transcription

Caption: Overview of Wnt, NF-κB, and STAT signaling pathways.

Conclusion

This compound stands as an intriguing example of a C-glycosylated depside that, while inactive itself, is a direct precursor to the moderately cytotoxic Arenicolin A. The comparison with other C-glycosylated compounds highlights the structural nuances that can lead to potent biological activity. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating this class of natural products for potential therapeutic applications. Further studies are warranted to elucidate the precise mechanism of action of Arenicolin A and to explore the largely untapped chemical space of other C-glycosylated depsides.

References

A Structural and Functional Comparison of Arenicolins and Geministatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two classes of fungal depside natural products, Arenicolins and geministatins. The information presented herein is based on available experimental data, focusing on their structural characteristics, biological activities, and the methodologies used for their evaluation.

Introduction

Arenicolins and geministatins are structurally related depside antibiotics produced by different fungal species. Arenicolins are C-glycosylated depsides isolated from Penicillium arenicola, with Arenicolin A demonstrating notable cytotoxic effects against several human cancer cell lines. Geministatins, isolated from the fungus Austroacremonium gemini, have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some antifungal and cytotoxic properties. This guide aims to provide a comprehensive comparison to aid researchers in understanding the key differences and similarities between these two compound classes.

Chemical Structure

Both Arenicolins and geministatins share a core depside structure, which consists of two or more hydroxybenzoic acid monomers linked by ester bonds. However, they exhibit significant variations in their substitutions, including glycosylation and the nature of their alkyl side chains.

Arenicolins are characterized by the presence of a C-glycosyl unit and dual alkyl side chains. Arenicolin A possesses an additional acylated 2-hydroxymethyl-4,5,6-trihydroxycyclohexenone moiety, which is absent in Arenicolin B.

Geministatins are also depsides but differ in their specific substructures. Geministatin A and B are two of the main compounds isolated, with further analogues (C-E) generated through chemical degradation. The geministatins are structurally related to other fungal depsides like the aquastatins.

Biological Activity

The known biological activities of Arenicolins and geministatins are distinct, suggesting different potential therapeutic applications. Arenicolins have been primarily investigated for their anticancer properties, while geministatins have been explored for their antimicrobial activities.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of Arenicolins and geministatins.

Table 1: Cytotoxic Activity of Arenicolin A

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma7.3
IMR-32Neuroblastoma6.0
BT-474Ductal Carcinoma9.7

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Geministatins

CompoundMicroorganismActivity TypeMIC (µg/mL)
Geministatin A & BBacillus subtilisAntibacterial0.2–1.6
Geministatin A & BStaphylococcus aureusAntibacterial0.78–6.3
Geministatin A & BMethicillin-resistant S. aureus (MRSA)Antibacterial0.78–6.3
Geministatin DSaccharomyces cerevisiaeAntifungal13

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanism of Action

The precise molecular mechanisms of action for both Arenicolins and geministatins have not yet been fully elucidated in the scientific literature.

  • Arenicolins: Research on Arenicolins has primarily focused on their isolation, structural characterization, and biosynthesis. The cytotoxic activity of Arenicolin A against cancer cell lines has been established, but the specific signaling pathways or molecular targets involved in this process remain to be identified.

  • Geministatins: Similarly, while the antibacterial and antifungal activities of geministatins are documented, their mechanism of action is not well understood. It is known that they are effective against Gram-positive bacteria, which could suggest a mechanism targeting the cell wall, protein synthesis, or DNA replication, but specific studies to confirm these are not yet available.

Due to the lack of detailed information on the signaling pathways and molecular targets of Arenicolins and geministatins, diagrams illustrating these aspects cannot be provided at this time. Further research is required to uncover the mechanisms by which these compounds exert their biological effects.

Experimental Protocols

The following sections detail the general methodologies used to assess the biological activities of Arenicolins and geministatins.

Cytotoxicity Assay (for Arenicolins)

The cytotoxic activity of Arenicolin A was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Protocol Outline:

  • Cell Culture: Human cancer cell lines (HCT-116, IMR-32, and BT-474) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Arenicolin A and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with Arenicolin A A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxic activity of Arenicolin A using the MTT assay.

Antimicrobial Susceptibility Testing (for Geministatins)

The antibacterial and antifungal activities of geministatins were evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth or agar (B569324) dilution methods.

Protocol Outline (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, S. cerevisiae) is prepared in a suitable broth medium.

  • Serial Dilution: The geministatin compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_workflow MIC Determination Workflow A Prepare serial dilutions of Geministatin B Inoculate with microbial suspension A->B C Incubate B->C D Observe for growth inhibition C->D E Determine MIC D->E

Unraveling the Bioactivity of Arenicolin B Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the cytotoxic activities of Arenicolin A and its close analog, Arenicolin B. This difference is primarily attributed to a key structural feature present in Arenicolin A, which acts as a "warhead" for its anticancer properties. While the bioactivity of these two natural compounds has been compared, a detailed comparative analysis of a broader range of this compound analogs and their corresponding aglycones remains a largely unexplored area of research.

Arenicolin A has demonstrated notable cytotoxic effects against several human cancer cell lines. In contrast, this compound, which lacks the critical cyclohexenone moiety, has been found to be inactive in the same assays. This stark difference underscores the crucial role of this specific chemical group in mediating the anticancer activity of this class of C-glycosylated depsides.

While the chemical degradation of this compound has been reported to yield aglycone depsides with antibacterial, antifungal, and cytotoxic activities, specific quantitative data and detailed structure-activity relationship (SAR) studies for a series of these analogs are not currently available in published literature. This knowledge gap presents an opportunity for future research to explore the potential of modified this compound scaffolds as novel therapeutic agents.

Comparative Cytotoxicity of Arenicolin A and B

Initial biological screenings have established a clear distinction between the cytotoxic profiles of Arenicolin A and this compound. The potent activity of Arenicolin A against various cancer cell lines highlights its potential as a lead compound for anticancer drug development.

CompoundCell LineIC₅₀ (µM)
Arenicolin AHCT-116 (Colon)7.3
IMR-32 (Neuroblastoma)6.0
BT-474 (Breast)9.7
This compoundHCT-116 (Colon)> 30
IMR-32 (Neuroblastoma)> 30
BT-474 (Breast)> 30

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxicity of compounds like Arenicolins, based on standard cell-based assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, IMR-32, BT-474)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Arenicolin analogs, aglycones) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only the solvent) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A key step is the C-glycosylation of the depside core, a process catalyzed by a specific C-glycosyltransferase. Understanding this pathway is crucial for developing synthetic strategies to produce novel analogs.

Arenicolin_B_Biosynthesis cluster_hrpks HRPKS Module cluster_nrpks NRPKS Module cluster_tailoring Tailoring Steps Precursor_1 Acyl-CoA HRPKS Highly Reducing Polyketide Synthase Precursor_1->HRPKS Intermediate_1 Polyketide Chain HRPKS->Intermediate_1 Transfer NRPKS Non-Ribosomal Peptide Synthetase Intermediate_1->NRPKS Aglycone This compound Aglycone NRPKS->Aglycone Cyclization & Release CGT C-Glycosyltransferase Aglycone->CGT Arenicolin_B This compound CGT->Arenicolin_B Glycosylation

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

The current body of research strongly indicates that the cyclohexenone moiety is the key determinant of the cytotoxic activity observed in Arenicolin A. This compound, lacking this functional group, is inactive. While the potential for generating bioactive aglycones from this compound through chemical degradation has been suggested, a critical gap exists in the literature regarding the systematic synthesis and comparative bioactivity evaluation of a series of this compound analogs and their aglycones. Future research efforts should be directed towards synthesizing a library of these compounds and screening them against a panel of cancer cell lines, as well as bacterial and fungal strains. Such studies will be invaluable in elucidating the structure-activity relationships of the Arenicolin scaffold and could lead to the discovery of novel and potent therapeutic agents.

The Case for Arenicolin B: A Superior Negative Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of in vitro cytotoxicity data hinges on the reliability of controls. While vehicle controls and untreated cells are standard, the quest for more robust and inert negative controls is ongoing. This guide provides a comprehensive comparison of Arenicolin B as a compelling alternative, supported by experimental data and detailed protocols.

This compound, a C-glycosylated depside isolated from Penicillium arenicola, presents a significant advantage as a negative control in cytotoxicity assays due to its demonstrated lack of biological activity against a range of mammalian cell lines.[1][2][3] Unlike its structural analog, Arenicolin A, which exhibits cytotoxicity in the low micromolar range, this compound has been shown to be non-cytotoxic at concentrations up to 30 µM.[4] This inherent inertness makes it an ideal candidate for establishing a true baseline of cytotoxicity, ensuring that observed effects are attributable to the test compound and not the control substance.

Comparative Analysis: this compound vs. Standard Negative Controls

The primary role of a negative control is to establish a baseline for "no effect" in an experiment. In cytotoxicity assays, this is typically achieved through:

  • Untreated Controls: Cells cultured in media alone, representing the normal physiological state.

  • Vehicle Controls: Cells treated with the solvent (e.g., Dimethyl Sulfoxide (B87167) - DMSO) used to dissolve the test compounds. It is crucial that the vehicle itself does not impact cell viability at the concentrations used.[1][2][5][6]

This compound offers a more sophisticated negative control by being a complex small molecule that, like many test compounds, requires dissolution in a vehicle. Its value lies in its proven biological inactivity, providing a direct comparison for structurally related or similarly delivered test articles.

Data Presentation: this compound vs. Arenicolin A

The following table summarizes the cytotoxic activity of Arenicolin A and the lack thereof for this compound, as reported in the literature. This data starkly illustrates the suitability of this compound as a negative control.

CompoundHCT-116 (colorectal carcinoma) IC₅₀ (µM)IMR-32 (neuroblastoma) IC₅₀ (µM)BT-474 (ductal carcinoma) IC₅₀ (µM)
Arenicolin A 7.36.09.7
This compound > 30 (No significant effect)> 30 (No significant effect)> 30 (No significant effect)

Data sourced from Perlatti B, et al. J Nat Prod. 2020.[2][3]

Experimental Protocols

To facilitate the use of this compound as a negative control, detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (and this compound as a negative control) dissolved in a suitable vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound, this compound (e.g., up to 30 µM), and a vehicle control (containing the same final concentration of the vehicle as the treated wells). Include untreated wells as a baseline.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the media alone.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (and this compound as a negative control)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for a maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: In separate wells containing untreated cells, add lysis buffer and incubate for 15 minutes to induce complete cell lysis. Collect the supernatant as the maximum LDH release control.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for the time specified in the kit's instructions (typically 30 minutes) at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and the maximum release (lysed cells).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the role of this compound, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment Groups cluster_assay Assay Procedure Cell_Seeding Seed cells in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Untreated Untreated Control Vehicle Vehicle Control (e.g., DMSO) ArenicolinB This compound (Negative Control) Test_Compound Test Compound Incubation Incubate for 24-72h Untreated->Incubation Vehicle->Incubation ArenicolinB->Incubation Test_Compound->Incubation Assay_Reagent Add MTT or Collect Supernatant for LDH Incubation->Assay_Reagent Readout Measure Absorbance Assay_Reagent->Readout

Caption: Workflow for a typical cytotoxicity assay incorporating this compound as a negative control.

Control_Relationship Test_Compound Test Compound (Expected Cytotoxicity) Vehicle_Control Vehicle Control (Baseline) Test_Compound->Vehicle_Control Compare effect against baseline Arenicolin_A Arenicolin A (Positive Cytotoxic Control) Arenicolin_A->Vehicle_Control Confirms assay sensitivity Arenicolin_B This compound (Inert Negative Control) Arenicolin_B->Vehicle_Control Should show no significant difference Untreated_Control Untreated Cells (Normal Physiology) Vehicle_Control->Untreated_Control Assesses vehicle toxicity

Caption: Logical relationships between controls in a cytotoxicity assay.

References

Validating the Role of the NRPKS Thioesterase Domain in Esterification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thioesterase (TE) domain from Non-Ribosomal Peptide Synthetase (NRPS) and hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPKS) assembly lines in catalyzing ester bond formation. It offers supporting experimental data, detailed protocols for key validation experiments, and a comparative look at alternative enzymatic domains.

Introduction

Non-ribosomal peptide synthetases (NRPS) and their hybrid counterparts are large multienzyme complexes that synthesize a wide array of bioactive natural products, including many clinically significant antibiotics, immunosuppressants, and anticancer agents. The final step in the biosynthesis of many of these molecules is the release of the mature peptide or polyketide chain from the synthetase. This crucial step is often catalyzed by a C-terminal thioesterase (TE) domain. While frequently associated with hydrolysis to release a linear product, the TE domain is also a key player in intramolecular cyclization events, forming stable macrocycles through either amide (lactam) or ester (lactone) bonds. The formation of these cyclic structures is often critical for the biological activity of the natural product.

This guide focuses on the validation of the TE domain's role in esterification (macrolactonization), providing a comparative analysis of its performance and outlining the experimental methodologies required to characterize its function.

Data Presentation: Performance of Thioesterase Domains

The catalytic efficiency and product outcome of TE domains are highly dependent on the specific enzyme, the substrate presented to it, and the reaction conditions. The following tables summarize key quantitative data for the well-characterized TycC TE domain from the tyrocidine synthetase, illustrating the interplay between substrate structure, hydrolysis, and cyclization (a form of esterification).

Table 1: Kinetic Parameters of TycC Thioesterase Domain with Various Peptide Thioester Substrates

Substratekcat/Km (M⁻¹s⁻¹) (Cyclization)kcat/Km (M⁻¹s⁻¹) (Hydrolysis)Ratio (Cyclization:Hydrolysis)Reference
Native Tyrocidine Precursor2.8 x 10⁵4.7 x 10⁴6:1[1]
IT1-SNAC (RGD-containing decapeptide)3.5 x 10⁴1.5 x 10⁵1:4.3[1]
IT2-SNAC (des-N-methyl IT1)1.8 x 10⁴1.4 x 10⁵1:7.8[1]
Hexapeptide Substrate2.5 x 10⁴3.0 x 10⁵1:12[1]

SNAC: N-acetylcysteamine thioester, a mimic of the natural acyl-S-PCP substrate.

Table 2: Comparison of Product Release Mechanisms by Terminal Domains in NRPKS

Domain TypeCatalytic FunctionTypical ProductExample Enzyme/Pathway
Thioesterase (TE) Intramolecular cyclization (ester or amide bond formation) or hydrolysisCyclic or linear peptide/polyketideTycC TE (Tyrocidine)[2][3], Surfactin Synthetase TE[4]
Reductase (R)Reductive release of the productAldehyde or alcoholEquisetin Synthetase (EqiS) R domain (catalyzes a Dieckmann condensation)[5]
Condensation-like (CT)Macrocyclization (amide bond formation)Cyclic peptidesFungal NRPSs[4]
Type II Thioesterase (TEII)Hydrolysis of aberrant or stalled intermediates (editing/repair function)Linear acyl chainsRifR from the rifamycin (B1679328) pathway[6]

Experimental Protocols

Validating the esterification activity of an NRPKS thioesterase domain typically involves a series of in vitro experiments using purified components.

Cloning, Expression, and Purification of the Excised Thioesterase Domain
  • Objective: To obtain a pure and active TE domain for in vitro assays.

  • Protocol:

    • Gene Amplification: The gene fragment encoding the C-terminal TE domain is amplified from the corresponding NRPS gene cluster using PCR. Restriction sites are incorporated into the primers for subsequent cloning.

    • Cloning: The amplified TE domain gene is ligated into an expression vector (e.g., pET vector series for E. coli expression) containing an affinity tag (e.g., His6-tag) for purification.

    • Expression: The expression plasmid is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, for example, by the addition of IPTG.

    • Purification: The cells are harvested and lysed. The soluble TE domain is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Synthesis of Peptide/Polyketide Thioester Substrates
  • Objective: To generate stable mimics of the natural acyl-S-PCP substrates for in vitro kinetic analysis.

  • Protocol:

    • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid-phase resin.

    • Thioesterification: The C-terminal carboxylic acid of the peptide is activated and reacted with a thiol, such as N-acetylcysteamine (SNAC), to form the thioester.

    • Cleavage and Purification: The peptide thioester is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC). The identity of the product is confirmed by mass spectrometry.

In Vitro Reconstitution of the Thioesterase Reaction
  • Objective: To demonstrate the catalytic activity of the purified TE domain and determine its product profile (esterification vs. hydrolysis).

  • Protocol:

    • Reaction Setup: A reaction mixture is prepared containing the purified TE domain, the synthetic peptide/polyketide thioester substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C).

    • Time-Course Analysis: Aliquots of the reaction are taken at various time points and quenched (e.g., by adding trifluoroacetic acid).

    • Product Analysis: The quenched samples are analyzed by reverse-phase HPLC to separate the substrate, the cyclized (esterified) product, and the hydrolyzed product. The identity of the products is confirmed by mass spectrometry.[1]

Kinetic Analysis
  • Objective: To determine the kinetic parameters (kcat, Km) for both the esterification and hydrolysis reactions.

  • Protocol:

    • Initial Velocity Measurements: The initial rates of product formation (both cyclized and hydrolyzed products) are measured at varying substrate concentrations.

    • Data Analysis: The initial velocity data are fitted to the Michaelis-Menten equation to determine the Vmax and Km for each reaction. The kcat is calculated from Vmax and the enzyme concentration. The catalytic efficiency (kcat/Km) for both esterification and hydrolysis can then be compared.[1]

Mandatory Visualizations

Diagram 1: NRPKS Catalytic Cycle and Thioesterase Domain Function

NRPKS_Catalytic_Cycle cluster_module NRPS/PKS Module cluster_termination Termination A Adenylation (A) Activates Monomer PCP Peptidyl Carrier Protein (PCP) Tethers Growing Chain A->PCP Loads Monomer C Condensation (C) Forms Peptide/Ester Bond PCP->C Presents Donor TE Thioesterase (TE) PCP->TE Transfers Final Product C->PCP Elongates Chain Linear_Product Linear Product (Hydrolysis) TE->Linear_Product Cyclic_Product Cyclic Product (Esterification/ Amidation) TE->Cyclic_Product Monomer Amino Acid / Carboxylic Acid Monomer->A ATP ATP ATP->A Water H₂O Water->TE Nucleophile Internal Nucleophile (-OH or -NH₂) Nucleophile->TE TE_Validation_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Cloning 1. Gene Cloning of TE Domain Expression 2. Protein Expression & Purification Cloning->Expression Reconstitution 4. In Vitro Reconstitution Expression->Reconstitution Synthesis 3. Synthesis of Thioester Substrate Synthesis->Reconstitution Quenching 5. Time-Course Quenching Reconstitution->Quenching HPLC 6. HPLC Analysis of Products Quenching->HPLC MS 7. Mass Spectrometry Confirmation HPLC->MS Kinetics 8. Kinetic Analysis (kcat, Km) HPLC->Kinetics

References

In Vivo Therapeutic Potential of Depsides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a comprehensive in vivo evaluation of Arenicolin B has not been published in peer-reviewed literature. Research on this specific C-glycosylated depside has primarily centered on its biosynthesis and in vitro cytotoxic effects. This guide, therefore, provides a comparative overview of the in vivo activities of other well-characterized depsides—Atranorin, Gyrophoric acid, and Usnic acid—to offer a broader context for the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

This document synthesizes available in vivo data for these selected depsides, presenting a comparison of their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key in vivo assays are also provided to support future research in this area.

Comparative In Vivo Efficacy of Selected Depsides

The following table summarizes the available quantitative in vivo data for Atranorin, Gyrophoric acid, and Usnic acid, categorized by their therapeutic activity. It is important to note that direct head-to-head in vivo comparative studies of these depsides are scarce, and the presented data is compiled from individual studies.

DepsideTherapeutic AreaAnimal ModelDosing RegimenKey Findings
Atranorin Anti-inflammatoryCarrageenan-induced paw edema in Wistar rats100 and 200 mg/kg, oral administrationSignificant reduction in paw edema by 29.3% and 32.9%, respectively[1].
Gyrophoric Acid AnticancerN/A (in vivo data not available in reviewed literature)N/AWhile numerous in vitro studies demonstrate potent anticancer activity, in vivo studies with quantitative efficacy data are not readily available in the public domain.
Usnic Acid AntimicrobialMurine model of Staphylococcus aureus infectionIntravenous injection (1 x 10^6 CFU/mL)In vivo studies have been conducted to determine the microbial load in the spleen and liver; however, specific quantitative data on the reduction of bacterial load at defined doses of Usnic acid are not detailed in the reviewed literature[2].

Detailed Experimental Protocols

To facilitate the design and execution of future in vivo studies on depsides, detailed methodologies for key experimental models are outlined below.

Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Atranorin) and vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Tumor Xenograft Model (for Anticancer Activity)

This model is a standard for evaluating the efficacy of potential anticancer agents in a living organism.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice), 4-6 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound and vehicle

  • Positive control (e.g., a standard chemotherapeutic agent)

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Preparation for Injection: Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. The typical concentration is 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the test compound, vehicle, or positive control according to the desired dosing schedule (e.g., daily, weekly) and route (e.g., oral, intraperitoneal, intravenous).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Bacterial Infection Model (for Antimicrobial Activity)

This model is used to assess the in vivo efficacy of antimicrobial agents against a specific pathogen.

Materials:

  • Mice (strain dependent on the pathogen)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium

  • Test compound and vehicle

  • Positive control (e.g., a relevant antibiotic)

  • Syringes and needles

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to the desired concentration (CFU/mL) in sterile saline or PBS.

  • Infection: Infect the mice via a relevant route (e.g., intraperitoneal, intravenous, or thigh infection). For a thigh infection model, inject a defined volume of the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test compound, vehicle, or positive control. The treatment can be administered as a single dose or multiple doses over a period of time.

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically collect the infected tissue (e.g., spleen, liver, or thigh muscle).

  • Homogenization and Plating: Homogenize the tissue in sterile PBS and perform serial dilutions. Plate the dilutions onto appropriate agar (B569324) plates.

  • Colony Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis: Express the bacterial load as log10 CFU per gram of tissue. Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_preclinical In Vivo Model Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping compound_admin Compound Administration grouping->compound_admin induction Induction of Disease Model (e.g., Carrageenan, Tumor Cells, Bacteria) measurement Measurement of Efficacy (e.g., Paw Volume, Tumor Size, CFU) induction->measurement analysis Data Analysis & Statistical Evaluation measurement->analysis inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Key Inflammatory Mediators cluster_response Inflammatory Response carrageenan Carrageenan phospholipase Phospholipase A2 carrageenan->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins vasodilation Vasodilation prostaglandins->vasodilation increased_permeability Increased Permeability prostaglandins->increased_permeability edema Edema vasodilation->edema increased_permeability->edema atranorin Atranorin atranorin->cox2 inhibits

References

Safety Operating Guide

Proper Disposal Procedures for Arenicolin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal of Arenicolin B, a C-glycosylated depside, ensuring laboratory safety and regulatory compliance.

Due to the novelty of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not yet available. However, based on its known chemical properties and general laboratory safety protocols, a comprehensive disposal plan can be established. This compound is known to be soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] Current research indicates that this compound does not exhibit significant cytotoxic or antimicrobial activities, unlike its counterpart, Arenicolin A.[1][2][3] Nevertheless, as a novel compound, it should be handled with care, assuming unknown potential hazards.

Quantitative Data Summary

In the absence of a dedicated SDS for this compound, a summary of its key reported properties is provided below.

PropertyDataSource
Chemical ClassC-glycosylated depside[1][2][4]
Biological ActivityNo significant cytotoxic or antimicrobial activity reported[1][2]
SolubilitySoluble in methanol and DMSO[1]

Experimental Protocols: Waste Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is based on standard practices for handling chemical waste in the absence of specific disposal information.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
  • Conduct all handling and preparation of waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

2. Waste Segregation:

  • Solid Waste: Collect all solid forms of this compound, including residual powder, contaminated weighing boats, and disposable labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled solid hazardous waste container.
  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent waste.

3. Waste Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste."
  • The label must include the full chemical name ("this compound") and the solvent(s) used (e.g., "Methanol," "DMSO").
  • Indicate the approximate concentration or quantity of this compound.
  • Include the date of accumulation and the name of the responsible researcher or laboratory.

4. Temporary Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.
  • Ensure secondary containment is in place to contain any potential leaks or spills.
  • Keep waste containers closed except when adding waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional and local regulations for chemical waste disposal. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_handling Step 1: Safe Handling cluster_characterization Step 2: Waste Characterization cluster_containment Step 3: Containment & Labeling cluster_disposal Step 4: Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE start->ppe waste_type Determine Waste Form ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.